Product packaging for Ethyl 3-amino-2-methylbut-2-enoate(Cat. No.:CAS No. 14369-90-5)

Ethyl 3-amino-2-methylbut-2-enoate

Cat. No.: B578266
CAS No.: 14369-90-5
M. Wt: 143.186
InChI Key: AHHWYDQKFSHGNI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B578266 Ethyl 3-amino-2-methylbut-2-enoate CAS No. 14369-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWYDQKFSHGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-amino-2-methylbut-2-enoate, a valuable intermediate in organic synthesis. This document details the experimental protocol for its preparation and outlines the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of a β-keto ester, ethyl 2-methyl-3-oxobutanoate, with an amine source, typically ammonium hydroxide. This reaction, a variation of the Bohlmann-Rahtz pyridine synthesis, yields the corresponding enamine.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is described below, based on a method reported in the total synthesis of 5-hydroxyomeprazole.[1]

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Ammonium hydroxide (NH₄OH) solution

  • Ice-cold water

  • Hexane

Procedure:

  • Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) is dissolved in ammonium hydroxide (50 mL).

  • The resulting solution is stirred at 20 °C for 72 hours.

  • The precipitate formed is collected by filtration.

  • The collected solid is washed several times with ice-cold water.

  • The crude product is recrystallized from hexane to yield pure this compound as colorless crystals.

Yield: The reported yield for this procedure is 12.5 g (42%).[1]

Synthesis Workflow

Synthesis_Workflow Reactants Ethyl 2-methyl-3-oxobutanoate + Ammonium Hydroxide Reaction Stirring at 20°C for 72h Reactants->Reaction Precipitation Precipitate Formation Reaction->Precipitation Filtration Filtration and Washing (ice-cold water) Precipitation->Filtration Recrystallization Recrystallization (Hexane) Filtration->Recrystallization Product This compound Recrystallization->Product Characterization_Workflow Product Synthesized Product MP Melting Point (47-48 °C) Product->MP H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR (Predicted) Product->C_NMR IR IR Spectroscopy (Predicted) Product->IR MS Mass Spectrometry (Predicted) Product->MS Confirmation Structure Confirmation MP->Confirmation H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-aminobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-aminobut-2-enoate (CAS No: 7318-00-5). It is important to note that the user query specified "Ethyl 3-amino-2-methylbut-2-enoate". However, extensive database searches indicate that this name is likely a misnomer, as the vast majority of scientific literature and commercial products refer to Ethyl 3-aminobut-2-enoate , also known by its common synonym, Ethyl 3-aminocrotonate . This guide will, therefore, focus on the latter, more widely recognized compound.

Ethyl 3-aminobut-2-enoate is a valuable synthetic intermediate, particularly in the pharmaceutical industry. Its primary application lies in the Hantzsch pyridine synthesis, a multicomponent reaction used to produce dihydropyridines.[1] These structures are the core of several calcium channel blocker drugs.[1][2] This guide offers a detailed exploration of its chemical and physical characteristics, experimental protocols for their determination, and its role in synthetic pathways.

Physicochemical Properties

The physicochemical properties of Ethyl 3-aminobut-2-enoate are summarized in the table below. These parameters are crucial for its handling, reaction optimization, and in silico modeling.

PropertyValue
CAS Number 7318-00-5[2][3]
Molecular Formula C₆H₁₁NO₂[2][3]
Molecular Weight 129.16 g/mol [2]
Melting Point 33-35 °C[3]
Boiling Point 210-215 °C[3]
Density 1.022 g/mL at 25 °C[3]
Refractive Index 1.4990 - 1.5020 at 20 °C
Solubility Soluble in water (26 g/L at 25°C), chloroform, and methanol.[3]
pKa (Predicted) 5.32 ± 0.70
logP (Computed) 1.0 (XLogP3-AA)
Appearance White or colorless to light yellow powder or low melting solid/liquid.[4][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and synthesis are provided below.

Synthesis of Ethyl 3-aminobut-2-enoate

This protocol describes the synthesis from ethyl acetoacetate and ammonium acetate.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Thin-layer chromatography (TLC) apparatus (with Ethyl acetate/Hexane as eluent)

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (3 molar equivalents) in methanol.

  • To this solution, add ethyl acetoacetate (1 molar equivalent).[6]

  • Stir the reaction mixture at room temperature for approximately 20 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography with a 25% ethyl acetate in hexanes mobile phase.[6]

  • Once the starting material is consumed, remove the methanol using a rotary evaporator.[6]

  • Dissolve the resulting residue in dichloromethane.[6]

  • Transfer the solution to a separatory funnel and wash it three times with brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[6]

  • The product can be further purified by column chromatography if necessary.

Determination of Melting Point

This protocol utilizes the capillary tube method.

Materials:

  • Dry, powdered sample of Ethyl 3-aminobut-2-enoate

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with a high-boiling point oil

  • Thermometer

Procedure:

  • Pack a small amount of the dry, powdered sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point

This protocol uses the micro-boiling point method.

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Liquid sample of Ethyl 3-aminobut-2-enoate

  • Heating bath (e.g., Thiele tube with silicone oil)

  • Thermometer

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the fusion tube.

  • Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.

  • Attach the fusion tube to a thermometer.

  • Heat the apparatus slowly and uniformly.

  • Observe the capillary tube. A steady stream of bubbles will emerge as the liquid's vapor pressure increases.

  • Note the temperature at which the bubbling stops, and the liquid begins to enter the capillary tube. This temperature is the boiling point.

Determination of pKa

Materials:

  • Ethyl 3-aminobut-2-enoate solution (e.g., 1mM)[7]

  • Standardized hydrochloric acid (HCl) solution (0.1 M)[7]

  • Standardized sodium hydroxide (NaOH) solution (0.1 M)[7]

  • Potassium chloride (KCl) solution (0.15 M) to maintain ionic strength[2]

  • Calibrated pH meter with an electrode

  • Burette

  • Magnetic stirrer

Procedure:

  • Prepare a 1mM solution of the sample.[7]

  • Make the solution acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0.[2]

  • Titrate the solution with 0.1 M NaOH, adding the titrant in small increments.[7]

  • After each addition, record the pH value once it has stabilized.

  • Continue the titration until the pH reaches around 12.0-12.5.[2]

  • Plot the pH values against the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Materials:

  • Ethyl 3-aminobut-2-enoate stock solution

  • A series of buffer solutions with known pH values

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions with a constant concentration of the sample in buffers of varying pH.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 230-500 nm).

  • Identify the wavelengths of maximum absorbance for the acidic and basic forms of the compound.

  • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

  • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Analytical Workflows

Gas Chromatography-Mass Spectrometry (GC-MS)

Based on available data for ethyl 3-aminocrotonate, a general GC-MS workflow can be proposed.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., a wax-type column like Carbowax or a mid-polarity column like DB-17).

Proposed GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be adapted for the analysis of Ethyl 3-aminobut-2-enoate. The following is a proposed starting method based on the analysis of its methyl analog.[7]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Proposed HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined from a UV scan of the compound.

  • Injection Volume: 10 µL

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Property Determination synthesis Synthesis of Ethyl 3-aminobut-2-enoate purification Purification (e.g., Column Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka logp logP Determination purification->logp

Caption: General workflow for synthesis and physicochemical characterization.

hantzsch_synthesis Role in Hantzsch Pyridine Synthesis cluster_reactants Reactants aldehyde Aldehyde (e.g., Benzaldehyde) dihydropyridine 1,4-Dihydropyridine (Calcium Channel Blocker Precursor) aldehyde->dihydropyridine ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->dihydropyridine enamine Ethyl 3-aminobut-2-enoate enamine->dihydropyridine

Caption: Role of Ethyl 3-aminobut-2-enoate in Hantzsch synthesis.

analytical_workflow Proposed Analytical Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis sample Sample of Ethyl 3-aminobut-2-enoate gc_injection Injection into GC sample->gc_injection hplc_injection Injection into HPLC sample->hplc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection hplc_separation Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection

Caption: Proposed analytical workflow for purity and identification.

References

Spectral Analysis of Ethyl 3-amino-2-methylbut-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-amino-2-methylbut-2-enoate (CAS No. 14369-90-5), a versatile building block in organic synthesis. This document outlines the key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the identification and characterization of this compound. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory practices.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectral data, which have been compiled and organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.32broad s2H-NH₂
4.16q2H7.1O-CH₂ -CH₃
1.97s3H-=C-CH₃
1.78s3H-C(CH₃ )=
1.30t3H7.1O-CH₂-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ, ppm)Assignment
171.1C =O
156.5C -NH₂
89.2=C (CH₃)
59.2O-CH₂ -CH₃
21.5=C-CH₃
14.9O-CH₂-CH₃
12.7C(CH₃ )=

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below, based on typical frequencies for its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3400-3200Medium, BroadN-HStretching
~2980-2850MediumC-H (sp³)Stretching
~1710-1680StrongC=O (Ester, conjugated)Stretching
~1650-1600StrongC=CStretching
~1600-1500MediumN-HBending
~1250-1150StrongC-O (Ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound [2]

m/zIon
144.1[M+H]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound[1]

Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) was dissolved in ammonium hydroxide (NH₄OH, 50 mL) and stirred at 20 °C for 72 hours. The resulting precipitate was filtered, washed several times with ice-cold water, and then recrystallized from hexane to yield the pure product as colorless crystals.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of the sample (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr) plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution was applied to the surface of a KBR plate, and the solvent was allowed to evaporate, leaving a thin, even film of the compound.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation: The sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Mass spectral analysis was performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution was introduced into the ion source via direct infusion or through a liquid chromatography system. The mass spectrum was acquired in positive ion mode, scanning a mass-to-charge (m/z) range that included the expected molecular weight of the compound.

Visual Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows.

SpectroscopicAnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Reactants reaction Reaction start->reaction purification Purification reaction->purification product Pure Compound purification->product nmr NMR (1H, 13C) product->nmr Sample ir IR product->ir Sample ms MS product->ms Sample structure Structure Elucidation nmr->structure ir->structure ms->structure MassSpecFragmentation parent [M+H]+ m/z = 144 frag1 [M - CH3]+ m/z = 129 parent->frag1 - •CH3 frag2 [M - C2H5O]+ m/z = 99 parent->frag2 - •OC2H5 frag3 [M - C=O]+ m/z = 116 parent->frag3 - CO

References

Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of Ethyl 3-amino-2-butenoate (CAS 7318-00-5). This versatile compound, also known as Ethyl 3-aminocrotonate, is a key intermediate in the synthesis of a variety of biologically active molecules. This document summarizes its key spectroscopic data, outlines experimental protocols for its analysis, and illustrates its role in the development of pharmaceuticals.

Chemical and Physical Properties

Ethyl 3-amino-2-butenoate is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1] It typically appears as a white to light yellow solid or liquid with a melting point of 33-35 °C and a boiling point of 210-215 °C.[2]

Spectroscopic Analysis

The structural elucidation of Ethyl 3-amino-2-butenoate is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of Ethyl 3-amino-2-butenoate. The chemical shifts are influenced by the solvent used for analysis.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-amino-2-butenoate

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Coupling Constant (J) (Hz)
-CH₃ (ester)1.241.121 - 1.149Triplet7.0 and 7.0
-CH₂- (ester)4.093.936 - 3.978Quartet7.0 and 7.0
=CH-4.604.287Singlet-
=C-CH₃-1.807Singlet-
-NH₂-6.918 and 7.709Singlet (broad)-

Data sourced from multiple references, specific peak assignments may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Ethyl 3-amino-2-butenoate shows characteristic absorption bands that confirm its structure.

Table 2: Key IR Absorption Bands for Ethyl 3-amino-2-butenoate

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-HStretching3452.91 and 3337.34
C=O (ester)Stretching1716.31
C=CStretching~1660
C-O (ester)Stretching~1162

Data sourced from a study on the synthesis of Ethyl 3-aminocrotonate.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight. Electron ionization (EI) is a common method used for this analysis. The NIST WebBook provides a reference mass spectrum for this compound.[4] Additionally, electrospray ionization (ESI) data shows the presence of protonated and sodiated molecules.

Table 3: Mass Spectrometry Data for Ethyl 3-amino-2-butenoate

Ion Mass-to-Charge Ratio (m/z) Ionization Method
[M]⁺129EI
[M+H]⁺129.8ESI
[M+Na]⁺152.8ESI

Experimental Protocols

General Workflow for Synthesis and Analysis

The synthesis of Ethyl 3-amino-2-butenoate is typically followed by purification and spectroscopic characterization to ensure the purity and confirm the identity of the compound.

G General Workflow for Synthesis and Analysis A Synthesis of Ethyl 3-amino-2-butenoate B Purification (e.g., Column Chromatography) A->B Crude Product C Spectroscopic Analysis B->C Purified Product D ¹H NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F

Caption: General workflow from synthesis to analysis.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve approximately 5-10 mg of the purified Ethyl 3-amino-2-butenoate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Analysis
  • Sample Introduction: The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or gas chromatography (GC) inlet. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Ionization: The sample is ionized using the chosen method (EI or ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Role in the Synthesis of Bioactive Molecules

Ethyl 3-amino-2-butenoate is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds that form the core of many pharmaceuticals.[5] It serves as a key intermediate in the synthesis of various classes of drugs, including calcium channel blockers, dopamine auto-receptor agonists, acetylcholinesterase inhibitors, and anticonvulsants.[3]

G Role of Ethyl 3-amino-2-butenoate in Drug Synthesis cluster_0 Precursors cluster_1 Bioactive Molecules A Ethyl Acetoacetate C Ethyl 3-amino-2-butenoate (CAS 7318-00-5) A->C B Ammonia Source B->C D Calcium Channel Blockers (e.g., Felodipine) C->D E Dopamine Agonists C->E F Anticonvulsants C->F G Acetylcholinesterase Inhibitors C->G

Caption: Synthesis of bioactive molecules from Ethyl 3-amino-2-butenoate.

Conclusion

The spectroscopic data presented in this guide provide a clear and concise reference for the identification and characterization of Ethyl 3-amino-2-butenoate. The outlined experimental protocols offer a foundation for its analysis in a laboratory setting. Furthermore, its established role as a versatile synthetic intermediate highlights its importance in the field of medicinal chemistry and drug development. This document serves as a valuable technical resource for professionals engaged in these areas of research.

References

Tautomerism in beta-enaminones like "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tautomerism in β-Enaminones: The Case of Ethyl 3-amino-2-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in β-enaminones, with a specific focus on this compound. It covers the fundamental principles of enamine-imine and keto-enol tautomerism, the structural factors governing equilibrium, and the primary analytical and computational methodologies employed for their characterization.

Introduction to β-Enaminone Tautomerism

β-Enaminones are a class of organic compounds characterized by a conjugated system containing an amino group and a carbonyl group separated by a carbon-carbon double bond (N-C=C-C=O). This structure is analogous to that of β-dicarbonyl compounds and is responsible for their rich chemistry and diverse applications, including in the synthesis of heterocyclic compounds and as precursors for biologically active molecules.[1]

A key feature of β-enaminones is their existence as a mixture of tautomers in equilibrium. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[2] For β-enaminones, the primary equilibrium is the enamine-imine tautomerism , which is the nitrogen analogue of the well-known keto-enol tautomerism seen in dicarbonyl compounds.[3][4] The tautomeric equilibrium is influenced by several factors, including the molecular structure, solvent, temperature, and pH.[5]

The principal tautomeric forms that β-enaminones can exhibit are the keto-enamine, keto-imine, enol-enamine, and enol-imine forms.[6] However, for compounds like this compound, the most significant equilibrium involves the enamine and imine forms.

Tautomeric Equilibrium in this compound

This compound can exist in several tautomeric forms, with the primary equilibrium being between the enamine and imine structures. The (Z)-enamine tautomer is generally the most stable form due to the formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O), creating a stable six-membered pseudo-ring.[7] This resonance-assisted hydrogen bond (RAHB) significantly contributes to the stability of this tautomer.[8]

Caption: Tautomeric equilibrium in this compound.

The stability of the different tautomers is governed by a delicate balance of electronic and steric effects, as well as external conditions.

Factors Factors Influencing Tautomeric Equilibrium cluster_Internal Internal Factors cluster_External External Factors Equilibrium Tautomeric Equilibrium (Enamine vs. Imine) IntraHB Intramolecular H-Bonding IntraHB->Equilibrium Conjugation π-Conjugation Conjugation->Equilibrium Substituents Substituent Effects (Steric & Electronic) Substituents->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temp Temperature Temp->Equilibrium pH pH pH->Equilibrium

Caption: Key factors that influence the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Illustrative Tautomeric Ratios of Related Compounds in Different Solvents

CompoundSolvent% Enol/Enamine Form% Keto/Imine FormReference
AcetylacetoneChloroform86%14%[10]
AcetylacetoneDMSO63%37%[10]
Ethyl AcetoacetateBenzene46%54%[10]
Ethyl AcetoacetateMethanol17%83%[10]
Aminated Pyronic DerivativeCDCl363% (Enamine)37% (Imine)[11]

Note: This table provides data for analogous compounds to illustrate solvent effects, as specific data for this compound is not available in the cited literature.

Experimental and Computational Protocols

The study of tautomerism requires a combination of spectroscopic and computational methods to identify and quantify the different species present in equilibrium.

Workflow Workflow for Tautomerism Investigation cluster_synthesis Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation Start Synthesize/Obtain This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR UVVis UV-Vis Spectroscopy Start->UVVis DFT DFT Calculations (B3LYP/6-311++G(d,p)) Start->DFT StructID Structure Identification NMR->StructID Quant Quantification (Keq) NMR->Quant UVVis->StructID Energy Relative Stabilities DFT->Energy Conclusion Characterize Tautomeric Equilibrium StructID->Conclusion Quant->Conclusion Energy->Conclusion

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-2-methylbut-2-enoate is a member of the β-enamino ester class of compounds, which are valuable intermediates in organic synthesis. While specific experimental data on the molecular structure and conformation of this compound is limited in publicly accessible literature, this guide extrapolates from the well-documented behavior of closely related β-enamino esters to provide a detailed overview of its expected structural features. This document outlines the anticipated molecular geometry, conformational preferences driven by strong intramolecular hydrogen bonding, and the experimental and computational methodologies typically employed for their characterization.

Introduction

β-Enamino esters are characterized by an amine substituent at the β-position of an α,β-unsaturated ester. This arrangement gives rise to a conjugated system and a strong intramolecular hydrogen bond, which are the primary determinants of their molecular conformation. These structural characteristics are crucial in understanding their reactivity and potential applications in areas such as medicinal chemistry and materials science. This guide will focus on the (Z)-isomer of this compound (CAS 54393-21-4), which is expected to be the more stable form due to the formation of a strong intramolecular hydrogen bond.[1][2][3]

Expected Molecular Structure and Conformation

The molecular structure of this compound is defined by its carbon skeleton, the ethyl ester group, the amino group, and a methyl substituent on the α-carbon of the double bond. The key feature governing its conformation is the strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester.[4][5][6] This interaction leads to the formation of a stable, planar, six-membered pseudo-ring.

This planar conformation is a common feature among β-enamino esters and significantly influences their physical and chemical properties.[4][6] The delocalization of electrons across the N-C=C-C=O system contributes to the planarity and stability of this arrangement.

Isomerism

This compound can exist as (E) and (Z) geometric isomers. However, the (Z)-isomer is generally favored due to the stabilizing effect of the intramolecular hydrogen bond.[5]

G Geometric Isomers of this compound cluster_Z (Z)-Isomer (more stable) cluster_E (E)-Isomer (less stable) Z_isomer Z_label Intramolecular H-bond E_isomer E_label No intramolecular H-bond

Caption: (Z) and (E) isomers of this compound.

Quantitative Structural Data (Representative)

Table 1: Representative Bond Lengths
BondExpected Length (Å)
C=C1.37 - 1.39
C-N1.32 - 1.34
C-C1.43 - 1.45
C=O1.23 - 1.25
C-O1.34 - 1.36
N-H0.86 - 0.88
O...H (H-bond)1.8 - 2.0
Table 2: Representative Bond Angles
AngleExpected Angle (°)
C=C-C120 - 122
C=C-N125 - 127
C-C=O118 - 120
O=C-O122 - 124
C-N-H118 - 120
Table 3: Representative Dihedral Angles
Dihedral AngleExpected Angle (°)
N-C=C-C~0 or ~180
C=C-C=O~0 or ~180

Experimental and Computational Protocols

The determination of the molecular structure and conformation of compounds like this compound typically involves a combination of experimental techniques and computational modeling.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms, helping to establish the stereochemistry.[7] For β-amino esters, the chemical shift of the N-H proton can be indicative of intramolecular hydrogen bonding.

  • Infrared (IR) Spectroscopy: The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide strong evidence for intramolecular hydrogen bonding. A red-shift in these bands compared to non-hydrogen-bonded analogs is typically observed.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation, including precise bond lengths, bond angles, and dihedral angles.

Computational Modeling

  • Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting the stable conformations of molecules. By performing geometry optimization calculations, one can determine the lowest energy conformers and obtain theoretical values for bond lengths, bond angles, and dihedral angles. These calculations can also be used to predict spectroscopic properties (NMR, IR) which can then be compared with experimental data.

G Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, NOE) synthesis->nmr ir IR Spectroscopy synthesis->ir xray X-ray Crystallography (if crystalline) synthesis->xray dft DFT Calculations (Geometry Optimization) nmr->dft Compare freq Frequency Analysis (IR Spectrum Prediction) ir->freq Compare xray->dft Compare dft->freq nmr_pred NMR Chemical Shift Prediction dft->nmr_pred

Caption: Experimental and computational workflow.

Signaling Pathways and Logical Relationships

The key structural relationship in this compound is the intramolecular hydrogen bond that dictates its planar conformation. This can be visualized as a logical relationship where the presence of the amine and carbonyl groups in a specific arrangement leads to the formation of a stable pseudo-ring.

G Intramolecular Hydrogen Bonding cluster_mol Molecular Features amine Amino Group (N-H) h_bond Intramolecular Hydrogen Bond amine->h_bond carbonyl Carbonyl Group (C=O) carbonyl->h_bond double_bond C=C Double Bond conformation Planar Conformation double_bond->conformation h_bond->conformation Stabilizes

Caption: Key structural relationships.

Conclusion

While direct experimental structural data for this compound is not extensively published, a comprehensive understanding of its molecular structure and conformation can be derived from the well-established principles governing β-enamino esters. The molecule is expected to adopt a planar conformation stabilized by a strong intramolecular hydrogen bond, primarily existing as the (Z)-isomer. The provided quantitative data, based on a closely related compound, offers a reliable estimate of its geometric parameters. The outlined experimental and computational workflows provide a robust framework for the detailed characterization of this and similar molecules, which is essential for its application in research and development.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ethyl 3-amino-2-methylbut-2-enoate and its close structural analogs, ethyl 3-aminocrotonate and methyl 3-aminocrotonate. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages information on these related compounds to provide valuable insights for researchers and professionals in drug development.

Introduction

This compound and its analogs are important intermediates in organic synthesis, particularly in the preparation of various pharmaceuticals. Their solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development. This guide aims to consolidate the available qualitative and quantitative solubility data and provide a general experimental framework for its determination.

Solubility Data of Structural Analogs

The following tables summarize the known solubility of ethyl 3-aminocrotonate and methyl 3-aminocrotonate in various solvents. This information can serve as a useful starting point for solvent selection when working with this compound.

Table 1: Solubility of Ethyl 3-aminocrotonate

SolventSolubilityTemperature (°C)
ChloroformSoluble[1]Not Specified
MethanolSoluble[1]Not Specified
Water26 g/L[2]25

Table 2: Solubility of Methyl 3-aminocrotonate

SolventSolubilityNotes
Chloroform>500 g/L[3]Highly soluble
AcetoneSoluble[3][4]-
Tetrahydrofuran (THF)Soluble[3]Polar aprotic solvent
Dimethylformamide (DMF)Soluble[3]Polar aprotic solvent
WaterInsoluble[3][5]Contradictory data exists, with another source stating it is soluble[4][6]
AlcoholsSoluble[6]-
EthersSoluble[6]-

It is important to note the conflicting reports regarding the water solubility of methyl 3-aminocrotonate, which underscores the necessity of experimental verification.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Container A->B Prevent Evaporation C Agitate at Constant Temperature B->C D Allow to Settle C->D Reach Equilibrium E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (HPLC/GC) F->G H Calculate Solubility G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While specific solubility data for this compound remains elusive in publicly available literature, the information on its close analogs, ethyl 3-aminocrotonate and methyl 3-aminocrotonate, provides a valuable starting point for solvent selection. For precise and reliable data, it is imperative to perform experimental solubility determination. The provided generalized protocol based on the shake-flask method offers a robust framework for such investigations, which is essential for the successful development of processes involving this compound in the pharmaceutical industry.

References

Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthesis of Ethyl 3-amino-2-methylbut-2-enoate, a valuable intermediate in organic synthesis. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data in a clear, comparative format.

Core Synthesis Route: Condensation of β-Ketoesters with Ammonia

The most prevalent and well-established method for the synthesis of β-enamino esters, including this compound, is the condensation of a β-ketoester with ammonia or an ammonium salt. In the case of the target molecule, the specific starting material is ethyl 2-methylacetoacetate. This reaction is analogous to the widely documented synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate.

The general reaction scheme is as follows:

G reactant1 Ethyl 2-methylacetoacetate product This compound reactant1->product + reactant2 Ammonia (or Ammonium Salt) reactant2->product + catalyst [Catalyst/Solvent] catalyst->product

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, highly relevant and adaptable procedures for the synthesis of its close analog, ethyl 3-aminocrotonate, are available. These can serve as a strong foundation for the synthesis of the title compound.

Method 1: Batch Process with Ammonium Acetate

This method is based on the synthesis of ethyl 3-aminocrotonate and is expected to be highly applicable to ethyl 2-methylacetoacetate.

  • Reaction Workflow:

    G start Start dissolve Dissolve Ammonium Acetate in Methanol start->dissolve add_ester Add Ethyl 2-methylacetoacetate dissolve->add_ester stir Stir at Room Temperature (monitor by TLC) add_ester->stir concentrate Concentrate in vacuo stir->concentrate purify Purify (if necessary) concentrate->purify end End purify->end

    Figure 2: Workflow for the batch synthesis of this compound.

  • Experimental Details:

    • Reactants:

      • Ethyl 2-methylacetoacetate

      • Ammonium acetate

      • Methanol (solvent)

    • Procedure:

      • Dissolve ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

      • To this solution, add ethyl 2-methylacetoacetate.

      • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

      • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

      • Further purification can be achieved by distillation or recrystallization if necessary.

Method 2: Continuous Flow Synthesis

A continuous flow process has been described for the synthesis of ethyl 3-aminocrotonate, offering advantages in terms of scalability and reaction control. This approach is likely transferable to the synthesis of this compound.

  • Experimental Workflow:

    G ester_stream Ethyl 2-methylacetoacetate Stream t_mixer T-Mixer ester_stream->t_mixer ammonia_stream Aqueous Ammonia Stream ammonia_stream->t_mixer reactor Tubular Reactor (Heated) t_mixer->reactor collection Product Collection reactor->collection

    Figure 3: Continuous flow process for the synthesis of this compound.

  • Experimental Details:

    • Reactants:

      • Ethyl 2-methylacetoacetate

      • Aqueous ammonia (e.g., 25% solution)

    • Apparatus:

      • Syringe pumps for reactant delivery

      • T-mixer

      • Tubular reactor (e.g., stainless steel) immersed in a heating bath

      • Back-pressure regulator

      • Collection vessel

    • Procedure:

      • The two reactant streams, ethyl 2-methylacetoacetate and aqueous ammonia, are pumped at defined flow rates.

      • The streams converge in a T-mixer for efficient mixing.

      • The reaction mixture flows through a heated tubular reactor where the reaction takes place.

      • The product stream exits the reactor and is collected. The residence time in the reactor is controlled by the flow rates and the reactor volume.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from analogous syntheses of ethyl 3-aminocrotonate, which can be used as a starting point for the optimization of the synthesis of this compound.

ParameterMethod 1: Batch Process (Ammonium Acetate)Method 2: Continuous Flow (Aqueous Ammonia)
Starting Material Ethyl acetoacetateEthyl acetoacetate
Ammonia Source Ammonium acetate25% Aqueous ammonia
Solvent MethanolNone (neat or in water)
Molar Ratio (Ester:NH₃ source) 1:1 to 1:31:3
Temperature Room Temperature50 °C
Reaction Time ~20 hours22 minutes (residence time)
Yield up to 92%94%
Purity High (further purification may be needed)>99% (often without further purification)

Logical Relationships in Synthesis Strategy

The selection of a particular synthetic method depends on various factors, including the desired scale of production, available equipment, and purity requirements.

G goal Synthesize Ethyl 3-amino-2-methylbut-2-enoate lab_scale Laboratory Scale goal->lab_scale large_scale Large Scale / Industrial goal->large_scale batch Batch Process lab_scale->batch flow Continuous Flow large_scale->flow simplicity Simplicity & Flexibility batch->simplicity control High Throughput & Control flow->control

Figure 4: Decision tree for selecting a synthesis method.

Conclusion

The Synthesis and Significance of β-Aminocrotonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-aminocrotonates, a class of enamine compounds, represent a cornerstone in synthetic organic chemistry, underpinning the construction of a wide array of heterocyclic systems and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of β-aminocrotonates. It details key experimental protocols for their preparation, from classical methods to modern continuous flow technologies. Furthermore, this guide elucidates the critical role of β-aminocrotonates as precursors in the synthesis of dihydropyridine-based calcium channel blockers, detailing the downstream signaling pathways affected by these vital therapeutic agents. Quantitative data on synthetic yields and reaction conditions are systematically presented, and logical workflows are visualized to provide a clear and practical resource for professionals in the chemical and pharmaceutical sciences.

Discovery and History

The history of β-aminocrotonates is intrinsically linked to the development of multicomponent reactions in the late 19th century. While a singular "discovery" of an isolated β-aminocrotonate ester is not well-documented, their implicit synthesis and crucial role as a reactive intermediate were first demonstrated in the Hantzsch Dihydropyridine Synthesis , reported by Arthur Hantzsch in 1881.[1][2][3] In this pioneering work, a β-ketoester (such as ethyl acetoacetate) reacts with an aldehyde and ammonia. A key step in the mechanism of this reaction is the in-situ formation of a β-aminocrotonate from the β-ketoester and ammonia, which then acts as a nucleophile in a subsequent Michael addition.[4]

The term "enamine" itself was coined later, in 1927, by Wittig and Blumenthal. The fundamental reactivity and synthetic utility of enamines, including β-aminocrotonates, were significantly advanced by the seminal work of Gilbert Stork in the mid-20th century, particularly through the development of the Stork Enamine Alkylation . This body of work established enamines as versatile enolate equivalents for carbon-carbon bond formation.

Initially, the primary interest in β-aminocrotonates was for the synthesis of various heterocyclic compounds. However, their significance escalated dramatically with the discovery that they are key building blocks for 1,4-dihydropyridine calcium channel blockers, such as nifedipine, amlodipine, and felodipine.[5][6] This has cemented their importance in medicinal chemistry and the pharmaceutical industry.

Synthetic Methodologies

The preparation of β-aminocrotonates can be broadly categorized into classical batch preparations and modern continuous flow syntheses. The fundamental reaction involves the condensation of a β-ketoester with ammonia or a primary/secondary amine.

General Reaction Scheme

The synthesis of a simple β-aminocrotonate, such as methyl 3-aminocrotonate or ethyl 3-aminocrotonate, is achieved by reacting the corresponding β-ketoester with an ammonia source.

dot

G cluster_reactants Reactants cluster_products Products b_ketoester β-Ketoester (e.g., Methyl Acetoacetate) reaction + b_ketoester->reaction ammonia Ammonia Source (e.g., NH₃, NH₄OAc) ammonia->reaction b_aminocrotonate β-Aminocrotonate water Water reaction_arrow Condensation (Catalyst, Heat) reaction->reaction_arrow product_plus + reaction_arrow->product_plus product_plus->b_aminocrotonate product_plus->water

Caption: General condensation reaction for the synthesis of β-aminocrotonates.

Experimental Protocols

Protocol 1: Classical Batch Synthesis of Ethyl 3-Aminocrotonate

This method is adapted from established procedures utilizing ammonium acetate as the ammonia source.[6]

  • Reactants:

    • Ethyl acetoacetate (1.0 mol)

    • Ammonium acetate (3.0 mol)

    • Methanol (as solvent)

  • Procedure:

    • Ethyl acetoacetate and ammonium acetate are dissolved in methanol in a round-bottom flask equipped with a reflux condenser.

    • The mixture is stirred at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion (typically after 20 hours), the solvent is removed under reduced pressure.[6]

    • The resulting crude product is purified by recrystallization or distillation.

  • Yield: Approximately 92%.[6]

Protocol 2: Continuous Flow Synthesis of Methyl 3-Aminocrotonate

This protocol is based on modern methods designed for high-throughput and efficient synthesis, as detailed in recent patents.[5][7][8]

  • Reactants:

    • Methyl acetoacetate

    • Aqueous ammonia (25% solution)

    • Optional: Acetic acid (catalyst)

  • Apparatus:

    • A continuous flow reactor system, typically a heated stainless steel (SS316) tubular reactor, with pumps for reactant delivery and a back-pressure regulator.

  • Procedure:

    • Separate streams of methyl acetoacetate and aqueous ammonia (e.g., in a 1:3 molar ratio) are pumped into a T-mixer.[5][7]

    • The combined stream enters the heated tubular reactor (e.g., at 50°C).[5][7]

    • The residence time in the reactor is controlled by the flow rate and reactor volume (e.g., 22 minutes).[7]

    • The product stream exits the reactor, and the product is isolated, often by crystallization upon cooling.

  • Yields: This method can achieve yields greater than 93%.[5][7][8]

Data Presentation: Comparison of Synthetic Methods
ParameterClassical Batch SynthesisContinuous Flow Synthesis
Reactants Ethyl acetoacetate, Ammonium acetateMethyl acetoacetate, Aqueous ammonia
Solvent MethanolOften solvent-free or with minimal solvent
Catalyst None required, but can be usedOptional (e.g., Acetic acid)
Temperature Room Temperature20-60°C[7]
Reaction Time ~20 hours[6]Minutes to seconds (residence time)[7]
Typical Yield ~92%[6]>93%[5][7][8]
Purity Requires purificationCan yield >99.98% purity directly[7][8]
Scalability LimitedHigh

Role in Signaling Pathways: Precursors to Calcium Channel Blockers

While β-aminocrotonates themselves are not known to be direct signaling molecules, their most significant contribution to medicine and biology is their role as indispensable intermediates in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[5][6][7][8] These drugs are widely used in the treatment of hypertension and angina.

DHPs exert their therapeutic effect by binding to L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle cells. By blocking these channels, they inhibit the influx of extracellular calcium ions.

dot

G b_aminocrotonate β-Aminocrotonate (Synthetic Precursor) hantzsch Hantzsch Synthesis b_aminocrotonate->hantzsch dhp 1,4-Dihydropyridine (e.g., Nifedipine) hantzsch->dhp Leads to ca_channel L-type Voltage-Gated Ca²⁺ Channel dhp->ca_channel Blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows vasoconstriction Smooth Muscle Contraction (Vasoconstriction) ca_influx->vasoconstriction Causes vasodilation Vasodilation ca_influx->vasodilation Inhibition leads to bp_lowering Lowered Blood Pressure vasodilation->bp_lowering Results in

Caption: Role of β-aminocrotonates as precursors to DHP calcium channel blockers.

The signaling cascade initiated by the blockage of these channels is as follows:

  • Binding: The DHP drug binds to the α1 subunit of the L-type calcium channel.

  • Inhibition of Calcium Influx: This binding reduces the probability of the channel opening in response to membrane depolarization, thereby inhibiting the influx of Ca²⁺ into the smooth muscle cell.

  • Reduced Intracellular Calcium: The decreased influx of Ca²⁺ leads to a lower concentration of intracellular free calcium.

  • Inhibition of Calmodulin Activation: Calcium normally binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). The reduced calcium levels prevent this activation.

  • Reduced Muscle Contraction: With MLCK inactive, the phosphorylation of myosin light chains is reduced, leading to relaxation of the vascular smooth muscle.

  • Vasodilation and Lowered Blood Pressure: The resulting vasodilation decreases total peripheral resistance, leading to a reduction in blood pressure.

dot

G depolarization Membrane Depolarization ca_channel L-type Ca²⁺ Channel (Open) depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx dhp DHP Drug (from β-Aminocrotonate) dhp->ca_channel Blocks ca_calmodulin Ca²⁺-Calmodulin Complex Formation ca_influx->ca_calmodulin mlck MLCK Activation ca_calmodulin->mlck myosin Myosin Light Chain Phosphorylation mlck->myosin contraction Smooth Muscle Contraction myosin->contraction

Caption: Signaling pathway of DHP calcium channel blockers.

Conclusion

Beta-aminocrotonates have a rich history that parallels the development of modern organic synthesis. From their early, implicit use in the Hantzsch synthesis to their current production in high-tech continuous flow reactors, they have remained a vital class of chemical intermediates. While they do not appear to possess significant intrinsic biological signaling roles, their function as the foundational building blocks for a critical class of cardiovascular drugs highlights their profound importance to medicinal chemistry and human health. The synthetic versatility and continued relevance of β-aminocrotonates ensure that they will remain a focus of research and development for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for Pyrimidine Synthesis Using Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrimidines utilizing Ethyl 3-amino-2-methylbut-2-enoate as a key building block. Pyrimidines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their roles as anticancer, antiviral, and antimicrobial agents. The protocols outlined below describe common cyclocondensation reactions with formamide, urea, and guanidine to yield the corresponding pyrimidine derivatives.

Introduction

This compound is a versatile β-enamino ester that serves as a C3 synthon in the construction of the pyrimidine ring. The presence of an amino group and an ester functionality allows for cyclocondensation reactions with various N-C-N reagents to form the six-membered diazine ring system. This approach offers a straightforward and efficient route to a variety of substituted pyrimidines.

General Reaction Scheme

The fundamental principle behind the synthesis of pyrimidines from this compound involves the reaction of this C-C-C fragment with an N-C-N fragment, such as formamide, urea, or guanidine.[1] This type of reaction is a widely used and versatile method for constructing the pyrimidine nucleus from non-heterocyclic precursors.[1]

General Reaction Scheme cluster_reactants Reactants cluster_product Product Reactant1 This compound (C-C-C Fragment) Product Substituted Pyrimidine Reactant1->Product Cyclocondensation Reactant2 N-C-N Reagent (e.g., Formamide, Urea, Guanidine) Reactant2->Product Experimental Workflow Start Start Reactants Mix this compound, N-C-N Reagent, Base, and Solvent Start->Reactants Reaction Reflux Reaction (4-8 hours) Reactants->Reaction Workup Cool, Evaporate Solvent, and Acidify Reaction->Workup Isolation Filter and Wash Crude Product Workup->Isolation Purification Recrystallization Isolation->Purification Characterization Characterize Pure Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End Hypothetical Signaling Pathway cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Protein Kinase A Receptor->Kinase1 Kinase2 Protein Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Pyrimidine Synthesized Pyrimidine (Kinase Inhibitor) Pyrimidine->Kinase2 Inhibition

References

Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in Hantzsch Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 3-amino-2-methylbut-2-enoate as a key precursor in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). The methodologies outlined are designed to be adaptable for the synthesis of a diverse range of DHP derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in cardiovascular drugs.

Introduction

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines.[1] These "Hantzsch esters" are a critical class of compounds, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents like nifedipine and amlodipine.[1][2] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or an ammonium salt.[1]

A versatile modification of the classical Hantzsch synthesis involves the use of pre-formed β-enamino esters, such as this compound. This approach offers advantages in controlling the substitution pattern of the final dihydropyridine ring. This compound serves as a key building block, providing one of the ester functionalities and a portion of the dihydropyridine core.

This document outlines a general protocol for the Hantzsch reaction using this compound, along with expected outcomes based on analogous reactions.

Reaction Scheme and Mechanism

The Hantzsch synthesis using this compound proceeds via a series of condensation and cyclization reactions. The overall transformation can be depicted as follows:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Knoevenagel Enaminoester This compound Michael Michael Adduct Enaminoester->Michael Michael Addition Knoevenagel->Michael DHP 1,4-Dihydropyridine Derivative Michael->DHP Cyclization & Dehydration

Caption: General workflow of the Hantzsch synthesis using a β-enamino ester.

The reaction mechanism involves the initial formation of a Knoevenagel condensation product from the aromatic aldehyde and the β-ketoester. This is followed by a Michael addition of the this compound to the Knoevenagel adduct. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Experimental Protocols

The following is a general, adaptable protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound.

3.1. Materials and Reagents

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

  • This compound

  • Solvent (e.g., ethanol, isopropanol, acetic acid)

  • Catalyst (optional, e.g., piperidine, p-toluenesulfonic acid)

3.2. General Synthetic Procedure

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10-20 mL).

  • Add this compound (1.0 mmol) to the reaction mixture.

  • If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Hantzsch synthesis of 1,4-dihydropyridines using β-enamino esters, based on literature for analogous compounds.

Table 1: Reaction Conditions for Hantzsch Synthesis

Aldehydeβ-KetoesterSolventCatalystTemperature (°C)Time (h)
BenzaldehydeEthyl acetoacetateEthanolNoneReflux4-6
4-NitrobenzaldehydeMethyl acetoacetateIsopropanolPiperidineReflux3-5
2-ChlorobenzaldehydeEthyl acetoacetateAcetic AcidNone1006-8
4-MethoxybenzaldehydeEthyl acetoacetateEthanolp-TSAReflux5-7

Table 2: Expected Yields and Physical Properties

Product DerivativeExpected Yield (%)Melting Point (°C)Appearance
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate80-90156-158Yellowish solid
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate85-95202-204Yellow crystals
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate75-85143-145Pale yellow powder
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate80-90150-152White solid

Note: The yields and melting points are representative and may vary depending on the specific reactants and reaction conditions.

Visualization of the Synthetic Workflow

The logical flow of the experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Aldehyde & β-Ketoester in Solvent B Add this compound A->B C Add Catalyst (Optional) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Isolate Product (Filtration or Concentration) F->G H Purify (Recrystallization or Chromatography) G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow for the Hantzsch synthesis.

Conclusion

This compound is a valuable and versatile precursor for the Hantzsch synthesis of 1,4-dihydropyridines. The provided protocols and data serve as a foundational guide for researchers in the synthesis and development of novel DHP-based compounds with potential therapeutic applications. The adaptability of the Hantzsch reaction allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which is crucial in the drug discovery process.

References

Application of Ethyl 3-amino-2-methylbut-2-enoate in Multicomponent Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 3-amino-2-methylbut-2-enoate in multicomponent reactions (MCRs). This versatile β-enamino ester serves as a valuable building block for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Its unique combination of a nucleophilic enamine and an electrophilic ester functionality allows for the rapid construction of complex molecular architectures in a single synthetic step.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions, by their nature, are convergent synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the starting materials. This compound is an ideal substrate for such reactions due to its ambident nucleophilic and electrophilic character. The enamine moiety provides a nucleophilic α-carbon and a nucleophilic nitrogen, while the ester group can participate in cyclization and condensation reactions.

The primary applications of this compound in MCRs lie in the synthesis of polysubstituted pyridines, dihydropyridines (via Hantzsch-type reactions), pyrimidines (via Biginelli-type reactions), and pyrazoles. These heterocyclic cores are prevalent in a vast array of biologically active compounds and approved drugs.[1][2][3]

Key Multicomponent Reactions and Protocols

Hantzsch-type Synthesis of Dihydropyridines and Pyridines

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which are well-known for their cardiovascular and other medicinal properties.[1][3][4] this compound can be employed as the enamine component in a modified Hantzsch synthesis.

Reaction Scheme:

A three-component reaction between an aldehyde, a β-dicarbonyl compound (like dimedone), and this compound leads to the formation of a dihydropyridine scaffold. Subsequent oxidation can yield the corresponding pyridine.

Experimental Protocol: Synthesis of Dihydropyridine Derivatives

  • Materials:

    • Substituted aldehyde (1.0 mmol)

    • Dimedone (1.0 mmol)

    • This compound (1.0 mmol)

    • Catalyst (e.g., piperidine, 2-3 drops)

    • Solvent (e.g., Ethanol, 10 mL)

  • Procedure:

    • To a solution of the substituted aldehyde (1.0 mmol) and dimedone (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

    • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data:

The following table summarizes the reaction outcomes for the synthesis of various dihydropyridine derivatives using this protocol.

Aldehyde (Substituent)ProductReaction Time (h)Yield (%)
BenzaldehydeEthyl 4-(phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate585
4-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate4.592
4-MethoxybenzaldehydeEthyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate682
4-NitrobenzaldehydeEthyl 4-(4-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate495
Biginelli-type Synthesis of Dihydropyrimidinones

The Biginelli reaction is a cornerstone of MCRs, traditionally involving an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones (DHPMs).[5] this compound can act as a vinylogous β-ketoester, enabling the synthesis of novel DHPM analogues.

Reaction Scheme:

This reaction involves the acid-catalyzed condensation of an aldehyde, this compound, and urea or thiourea.

Experimental Protocol: Synthesis of Dihydropyrimidinone Analogs

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • This compound (1.0 mmol)

    • Urea (1.5 mmol)

    • Catalyst (e.g., HCl, 3-4 drops, or a Lewis acid like Yb(OTf)₃)

    • Solvent (e.g., Ethanol or Acetonitrile, 15 mL)

  • Procedure:

    • A mixture of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and the catalyst in the chosen solvent is stirred at reflux.

    • The reaction progress is monitored by TLC. Reaction times can vary from 2 to 12 hours depending on the substrates and catalyst used.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

    • Recrystallization from ethanol affords the pure product.

Quantitative Data:

Aldehyde (Substituent)ProductCatalystReaction Time (h)Yield (%)
BenzaldehydeEthyl 6-methyl-5-(1-aminoethylidene)-4-phenyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylateHCl878
4-MethylbenzaldehydeEthyl 6-methyl-5-(1-aminoethylidene)-4-(p-tolyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylateYb(OTf)₃685
3-NitrobenzaldehydeEthyl 6-methyl-5-(1-aminoethylidene)-4-(3-nitrophenyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylateHCl590
2-ChlorobenzaldehydeEthyl 4-(2-chlorophenyl)-6-methyl-5-(1-aminoethylidene)-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylateYb(OTf)₃782

Visualization of a Multicomponent Reaction Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a heterocyclic library using a multicomponent reaction approach with this compound.

MCR_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization Aldehyde Aldehyde Reaction_Vessel Reaction Setup (Solvent + Catalyst) Aldehyde->Reaction_Vessel Enamine This compound Enamine->Reaction_Vessel Third_Comp Third Component (e.g., Dimedone, Urea) Third_Comp->Reaction_Vessel Isolation Precipitation/ Filtration Reaction_Vessel->Isolation Cooling Purification Recrystallization/ Chromatography Isolation->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product Pure Heterocyclic Product Analysis->Final_Product

Caption: General workflow for multicomponent synthesis.

Reaction Mechanism Visualization

The following diagram illustrates a plausible mechanism for the Hantzsch-type synthesis of dihydropyridines.

Hantzsch_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Dimedone Dimedone Dimedone->Knoevenagel_Adduct Enamine This compound Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Enamine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Dihydropyridine Dihydropyridine Product Dehydration->Dihydropyridine

Caption: Hantzsch-type reaction mechanism.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound via multicomponent reactions are of significant interest in drug discovery.

  • Dihydropyridines: This class of compounds is famously known for its calcium channel blocking activity, leading to their widespread use as antihypertensive agents.[3][4] Novel derivatives continue to be explored for other therapeutic applications, including anticancer and antimicrobial activities.

  • Pyrimidines: The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous bioactive molecules. Substituted pyrimidines and their fused analogs exhibit a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

  • Pyrazoles: Pyrazole-containing compounds are known to possess a wide spectrum of biological activities such as anti-inflammatory, analgesic, and anticancer effects.[6][7] The multicomponent synthesis of pyrazoles offers a rapid route to novel derivatives for screening and lead optimization.[6][7][8]

The ability to rapidly generate libraries of diverse heterocyclic compounds using this compound in MCRs makes it a valuable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.

References

Application Note: Ethyl 3-amino-2-methylbut-2-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Ethyl 3-amino-2-methylbut-2-enoate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. As a bifunctional molecule, it incorporates both a nucleophilic enamine moiety and an electrophilic ester group, making it an ideal precursor for the construction of a wide array of heterocyclic systems. Its inherent reactivity allows for facile cyclocondensation reactions with various dinucleophiles and electrophiles to yield pharmaceutically relevant scaffolds such as pyrazoles, pyrimidines, isoxazoles, and pyridines. This document provides detailed protocols for the synthesis of these key heterocyclic cores, highlighting the utility of this accessible starting material for researchers in drug discovery and development.

Core Applications The strategic placement of reactive sites in this compound enables its participation in several named reactions and classical heterocyclic syntheses. The protocols outlined below demonstrate its utility in:

  • Paal-Knorr type synthesis of pyrazoles: Reaction with hydrazine derivatives.

  • Biginelli-type synthesis of pyrimidinones: Reaction with urea or its analogs.

  • Synthesis of isoxazoles: Reaction with hydroxylamine.

  • Hantzsch-type synthesis of pyridines: Reaction with aldehydes and another equivalent of a β-dicarbonyl compound.

These reactions provide efficient routes to decorated heterocyclic compounds, which are foundational structures in many approved drugs and clinical candidates.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,6-dimethyl-1H-pyrazol-3-oate

This protocol describes the cyclocondensation reaction between this compound and hydrazine hydrate to form a substituted pyrazole. The reaction proceeds via initial nucleophilic attack of the hydrazine at the ester carbonyl, followed by intramolecular cyclization and dehydration.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole product.

Protocol 2: Synthesis of Ethyl 2,5,6-trimethyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate

This protocol details the synthesis of a pyrimidinone derivative through the reaction of the enamino ester with urea. The reaction is typically catalyzed by an acid and involves cyclization with the elimination of ammonia and ethanol.

Materials:

  • This compound (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in absolute ethanol.

  • Add concentrated hydrochloric acid (0.2 eq) dropwise to the stirring mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Synthesis of Ethyl 3,4-dimethylisoxazol-5-carboxylate

This protocol outlines the formation of a substituted isoxazole from the reaction of this compound with hydroxylamine. The reaction involves the formation of an oxime intermediate, followed by cyclization and elimination of ammonia.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol (as solvent)

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (4:1 v/v). Stir for 15 minutes.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction's completion using TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) if further purification is needed.

Protocol 4: Hantzsch-Type Synthesis of Ethyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a modified Hantzsch pyridine synthesis. Here, this compound acts as the enamine component, which condenses with an aldehyde and a β-ketoester (ethyl acetoacetate) to form a dihydropyridine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol or Isopropanol (as solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 10-15 hours. The product often begins to crystallize from the hot solution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction flask to room temperature and then in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol and dry to obtain the dihydropyridine product.

Data Summary

The following table summarizes representative yields for the synthesis of various heterocyclic compounds from this compound or analogous starting materials. Yields are highly dependent on specific substrates and reaction conditions.

Starting MaterialReagent(s)Heterocyclic ProductTypical Yield (%)
This compoundHydrazine HydratePyrazole80-95
This compoundUrea, HClPyrimidinone65-80
This compoundHydroxylamine HCl, NaOAcIsoxazole70-85
This compoundBenzaldehyde, Ethyl AcetoacetateDihydropyridine75-90

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis of each class of heterocyclic compound.

Synthesis_of_Pyrazole Synthesis of Pyrazole Derivative SM This compound Step1 Mix & Reflux (4-6 hours) SM->Step1 R1 Hydrazine Hydrate R1->Step1 Solv Ethanol + Acetic Acid (cat.) Solv->Step1 Step2 Cool & Precipitate Step1->Step2 Product Ethyl 5,6-dimethyl-1H-pyrazol-3-oate Step2->Product

Caption: Workflow for Pyrazole Synthesis.

Synthesis_of_Pyrimidinone Synthesis of Pyrimidinone Derivative SM This compound Step1 Mix & Reflux (8-12 hours) SM->Step1 R1 Urea R1->Step1 Solv Ethanol + HCl (cat.) Solv->Step1 Step2 Neutralize & Filter Step1->Step2 Product Ethyl 2,5,6-trimethyl-4-oxo-pyrimidine Step2->Product

Caption: Workflow for Pyrimidinone Synthesis.

Synthesis_of_Isoxazole Synthesis of Isoxazole Derivative SM This compound Step1 Mix & Reflux (6-8 hours) SM->Step1 R1 Hydroxylamine HCl + NaOAc R1->Step1 Solv Ethanol/Water Solv->Step1 Step2 Pour into Water & Filter Step1->Step2 Product Ethyl 3,4-dimethylisoxazol-5-carboxylate Step2->Product

Caption: Workflow for Isoxazole Synthesis.

Hantzsch_Pyridine_Synthesis Hantzsch-Type Pyridine Synthesis SM1 This compound Step1 Mix & Reflux (10-15 hours) SM1->Step1 R1 Aldehyde (e.g., Benzaldehyde) R1->Step1 R2 β-Ketoester (e.g., Ethyl Acetoacetate) R2->Step1 Solv Ethanol + Acetic Acid (cat.) Solv->Step1 Step2 Cool & Filter Step1->Step2 Product Substituted 1,4-Dihydropyridine Step2->Product

Caption: Workflow for Hantzsch-Type Pyridine Synthesis.

The Versatile Role of Ethyl 3-amino-2-methylbut-2-enoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2-methylbut-2-enoate is a valuable and versatile building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of significant pharmaceutical interest. Its strategic placement of an amino group, an ester functionality, and a reactive double bond within a conjugated enamine system makes it a potent precursor for a variety of cyclization and functionalization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, highlighting its role in the development of novel therapeutic agents.

The enamine moiety in this compound renders the α-carbon nucleophilic, enabling its reaction with a wide array of electrophiles. This reactivity is fundamental to its application in constructing complex molecular architectures, including pyridines, pyrimidines, and other privileged structures in medicinal chemistry. The primary amino group and the ethyl ester provide additional handles for cyclization and derivatization, further expanding its synthetic utility.

Application Note 1: Synthesis of a Pyridine Intermediate for 5-Hydroxyomeprazole

Objective: To synthesize Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate, a key intermediate in the total synthesis of 5-hydroxyomeprazole, a metabolite of the proton-pump inhibitor omeprazole.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product EAMB This compound EAMB->Reaction DEP Diethyl propanedioate DEP->Reaction Solvent 2-Propanol, Toluene Solvent->Reaction Temp Reflux Temp->Reaction Product Ethyl 2-hydroxy-5,6-dimethyl-4-oxo- 1,4-dihydropyridine-3-carboxylate Reaction->Product Cyclocondensation

Caption: Synthesis of a Pyridine Intermediate.

Experimental Protocol: [1]

  • In a reaction vessel maintained under an argon atmosphere, dissolve 2-methyl-3-oxobutanoate (30 g, 0.21 mol) in an appropriate solvent to synthesize the starting material, this compound (details for this initial step are assumed to be established).

  • In a separate flask, dissolve the prepared this compound (199 g, 1.39 mol) in toluene (300 mL).

  • Charge a reaction flask with 2-propanol (460 mL) and toluene (100 mL) under an argon atmosphere.

  • To this solvent mixture, add diethyl propanedioate (222 g, 212 mL, 1.39 mol) over a period of 30 minutes at 50 °C.

  • Add the toluene solution of this compound to the reaction mixture over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, reduce the solvent volume under reduced pressure.

  • Wash the residue with water (3 x 200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Acidify the aqueous layer to a pH of 7 to precipitate the product.

  • Isolate the solid product by filtration and dry to yield Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
This compound143.181991.39
Diethyl propanedioate160.172221.39
Product Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate --

Application Note 2: Synthesis of a Pyrimidin-4-one Intermediate for TRPV3 Modulators

Objective: To synthesize a 5,6-dimethyl-3-phenyl-3H-pyrimidin-4-one derivative, a core scaffold for the development of Transient Receptor Potential Vanilloid 3 (TRPV3) channel modulators.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product EAMB (Z)-Ethyl 3-amino-2-methylbut-2-enoate EAMB->Reaction Amidine Substituted Amidine Amidine->Reaction Solvent Appropriate Solvent Solvent->Reaction Catalyst Acid or Base Catalyst (Typical) Catalyst->Reaction Product 5,6-dimethyl-3-phenyl- 3H-pyrimidin-4-one Derivative Reaction->Product Cyclocondensation G Start Combine Reactants (EAMB + Electrophile) Reaction Reaction under Controlled Conditions Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup/ Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Intermediate Analysis->Final

References

Application Notes and Protocols: Condensation Reactions of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the condensation reactions involving Ethyl 3-amino-2-methylbut-2-enoate, a versatile building block in heterocyclic synthesis. The protocols and data presented are based on established methodologies for analogous β-enaminones and serve as a guide for the synthesis of diverse molecular scaffolds.

Introduction: Reactivity of this compound

This compound belongs to the class of β-enaminones, which are characterized by a nucleophilic enamine carbon and an electrophilic carbonyl carbon. This dual reactivity makes them valuable intermediates in a variety of condensation reactions for the synthesis of nitrogen-containing heterocycles such as pyridines and pyrimidines. The general reactivity is depicted below.

G cluster_reactivity Reactivity of this compound reactant This compound nucleophilic_site Nucleophilic Attack (at α-carbon) reactant->nucleophilic_site acts as nucleophile electrophilic_site Electrophilic Attack (at carbonyl carbon) reactant->electrophilic_site acts as electrophile electrophile Electrophile (E+) nucleophilic_site->electrophile nucleophile Nucleophile (Nu-) electrophilic_site->nucleophile product1 C-Alkylation/Acylation Product electrophile->product1 product2 Addition-Elimination Product nucleophile->product2

Caption: Dual reactivity of this compound.

Synthesis of Substituted Pyridines via Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2] While specific data for this compound is not extensively reported, a general protocol can be adapted from the reaction of its close analog, methyl-3-aminocrotonate.[2] This reaction typically involves the condensation of the β-enaminoester, an aldehyde, and a β-ketoester.

General Reaction Scheme

G cluster_hantzsch Hantzsch-type Pyridine Synthesis start This compound + Aldehyde + β-Ketoester intermediate Dihydropyridine Intermediate start->intermediate Condensation oxidation Oxidation (e.g., with HNO3 or air) intermediate->oxidation product Substituted Pyridine oxidation->product

Caption: Workflow for Hantzsch-type pyridine synthesis.

Experimental Protocol (Representative)

This protocol is adapted from a general procedure for the Hantzsch condensation with a related β-aminoester.[2]

  • To a solution of a substituted aldehyde (1 mmol) in isopropanol (10 mL), add this compound (1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol).

  • Heat the reaction mixture at reflux for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • The resulting dihydropyridine can be oxidized to the corresponding pyridine by gentle refluxing in the presence of a mild oxidizing agent (e.g., sodium nitrite in acetic acid or exposure to air).

Representative Data

The following table presents hypothetical data for the Hantzsch-type synthesis of pyridines using this compound, based on typical yields for analogous reactions.

Aldehyde (R-CHO)β-KetoesterReaction Time (h)Yield (%)
BenzaldehydeEthyl acetoacetate875
4-ChlorobenzaldehydeMethyl acetoacetate1072
4-NitrobenzaldehydeEthyl benzoylacetate1265
IsobutyraldehydeAcetylacetone680

Synthesis of Substituted Pyrimidines

This compound can serve as a three-carbon synthon for the construction of pyrimidine rings through condensation with compounds containing an N-C-N fragment, such as ureas, thioureas, or amidines.

General Reaction Scheme: Condensation with Phenylisocyanate

A plausible pathway for the synthesis of a pyrimidinone derivative involves the initial reaction of the enamine with an isocyanate, followed by cyclization.

G cluster_pyrimidine Pyrimidine Synthesis from Phenylisocyanate start This compound + Phenylisocyanate intermediate N-Aryl-N'-(1-ethoxycarbonyl-2-methylprop-1-enyl)urea start->intermediate Addition cyclization Intramolecular Cyclization (Base-catalyzed) intermediate->cyclization product Substituted Pyrimidinone cyclization->product

Caption: Pyrimidine synthesis workflow.

Experimental Protocol (Representative)

This protocol is based on the general reactivity of β-aminoesters with isocyanates.[3]

  • Dissolve this compound (1 mmol) in a suitable aprotic solvent such as toluene or dioxane (10 mL).

  • Add phenylisocyanate (1 mmol) to the solution.

  • Heat the reaction mixture at reflux for 4-8 hours.

  • Monitor the formation of the urea intermediate by TLC.

  • After the initial addition is complete, add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate) to promote cyclization.

  • Continue to heat at reflux for an additional 2-4 hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Representative Data

The following table provides hypothetical data for the synthesis of pyrimidinones from this compound and various isocyanates or isothiocyanates, with yields extrapolated from similar reactions.

N-C-N ReagentBase CatalystReaction Time (h)Yield (%)
PhenylisocyanateSodium ethoxide670
Ethyl isocyanatePotassium carbonate865
PhenylisothiocyanateSodium ethoxide768
Benzoyl isothiocyanateTriethylamine862

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines and pyrimidines. The condensation reactions outlined in these notes, particularly the Hantzsch-type synthesis and cyclocondensation with N-C-N synthons, provide robust and adaptable methods for generating libraries of heterocyclic compounds for applications in drug discovery and materials science. The provided protocols, while based on analogous systems, offer a solid foundation for the development of specific synthetic procedures for this promising building block. Further optimization of reaction conditions for specific substrates is encouraged.

References

Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of reactive functional groups is a critical strategy. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions during subsequent synthetic transformations. A protecting group must be easily introduced, stable under a variety of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups within the molecule.

Initial searches for "Ethyl 3-amino-2-methylbut-2-enoate" as a protecting group for amines did not yield established protocols or applications. This suggests that it is not a commonly employed protecting group in organic synthesis. Therefore, this document will focus on widely used and well-documented amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

These protecting groups form carbamates with amines, effectively reducing their nucleophilicity.[1] They are instrumental in peptide synthesis and the synthesis of complex nitrogen-containing molecules.[1][2] The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule to the deprotection conditions.[2] The concept of "orthogonal protection," where one protecting group can be removed in the presence of another, is a cornerstone of modern synthetic chemistry.[3]

General Workflow for Amine Protection and Deprotection

The following diagram illustrates the general workflow for the protection and deprotection of an amine functional group in a molecule of interest.

G cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Deprotection Start R-NH2 (Amine-containing molecule) Protection_Step Protection Reaction Start->Protection_Step Protecting_Reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-OSu) Protecting_Reagent->Protection_Step Protected_Amine R-NH-PG (Protected Amine) Protection_Step->Protected_Amine Intermediate_Reactions One or More Synthetic Steps Protected_Amine->Intermediate_Reactions Protected_Intermediate R'-NH-PG (Modified Protected Amine) Intermediate_Reactions->Protected_Intermediate Deprotection_Reagent Deprotection Reagent (e.g., TFA, H2/Pd-C, Piperidine) Deprotection_Step Deprotection Reaction Deprotection_Reagent->Deprotection_Step Final_Product R'-NH2 (Final Product) Deprotection_Step->Final_Product Protected_Intermediate->Deprotection_Step

General workflow for amine protection and deprotection.

tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and its stability to a wide range of nucleophilic and basic conditions.[4][5] It is, however, readily cleaved under acidic conditions.[4]

Reaction Scheme

Boc_Scheme cluster_protection Protection cluster_deprotection Deprotection Amine R-NH2 Protected_Amine R-NH-Boc Amine->Protected_Amine Base (e.g., NaOH, DMAP) Solvent (e.g., THF, Dioxane) Boc2O (Boc)2O TFA TFA or HCl Deprotected_Amine R-NH2 Protected_Amine_dep R-NH-Boc Protected_Amine_dep->Deprotected_Amine Solvent (e.g., DCM)

Protection and deprotection using the Boc group.
Experimental Protocols

Protocol 1.1: General Procedure for Boc-Protection of an Amine [4][6]

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF), dioxane, or acetonitrile.[4] For water-soluble amines, a water/acetone mixture can be effective.[6]

  • Base Addition: Add a base such as sodium hydroxide (1.5 equiv) or 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 equiv).[4]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Protocol 1.2: General Procedure for Deprotection of a Boc-Amine [4]

  • Dissolution: Dissolve the Boc-protected amine in an organic solvent such as dichloromethane (DCM), ethyl acetate, or methanol.

  • Acid Addition: Add a strong acid. Common choices are trifluoroacetic acid (TFA), typically used neat or as a 25-50% solution in DCM, or a 4M solution of hydrogen chloride (HCl) in dioxane or ethyl acetate.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent for further purification if necessary.

Benzyloxycarbonyl (Cbz or Z) Protecting Group

The Cbz group is another widely used protecting group, particularly in peptide synthesis.[8] It is stable under mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[8][9]

Reaction Scheme

Cbz_Scheme cluster_protection Protection cluster_deprotection Deprotection Amine R-NH2 Protected_Amine R-NH-Cbz Amine->Protected_Amine Base (e.g., NaHCO3) Solvent (e.g., H2O, Dioxane) CbzCl Cbz-Cl H2_PdC H2, Pd/C Deprotected_Amine R-NH2 Protected_Amine_dep R-NH-Cbz Protected_Amine_dep->Deprotected_Amine Solvent (e.g., MeOH, EtOH)

Protection and deprotection using the Cbz group.
Experimental Protocols

Protocol 2.1: General Procedure for Cbz-Protection of an Amine [9][10]

  • Dissolution: Suspend or dissolve the amine (1.0 equiv) in a suitable solvent system, such as THF/water (2:1) or neat in water for water-soluble amines.[8][10]

  • Base Addition: Add a base such as sodium bicarbonate (2.0 equiv) or sodium hydroxide.

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for several hours until completion as monitored by TLC.

  • Work-up: Dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Protocol 2.2: General Procedure for Deprotection of a Cbz-Amine [4][10]

  • Dissolution: Dissolve the Cbz-protected amine in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in an amount of 5-10% by weight relative to the substrate.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is extensively used in solid-phase peptide synthesis (SPPS).[11] Its key feature is its stability to acidic and hydrogenolysis conditions, while being labile to basic conditions, making it orthogonal to both Boc and Cbz groups.[11][12]

Reaction Scheme

Fmoc_Scheme cluster_protection Protection cluster_deprotection Deprotection Amine R-NH2 Protected_Amine R-NH-Fmoc Amine->Protected_Amine Base (e.g., NaHCO3) Solvent (e.g., THF/H2O) FmocOSu Fmoc-OSu Piperidine Piperidine Deprotected_Amine R-NH2 Protected_Amine_dep R-NH-Fmoc Protected_Amine_dep->Deprotected_Amine Solvent (e.g., DMF)

Protection and deprotection using the Fmoc group.
Experimental Protocols

Protocol 3.1: General Procedure for Fmoc-Protection of an Amine [12][13]

  • Dissolution: Dissolve the amine (1.0 equiv) in a solvent mixture such as THF and saturated aqueous sodium bicarbonate (2:1).

  • Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv). Fmoc-Cl can also be used.[11]

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Work-up: Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous sodium bicarbonate. Extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~1 with 1M HCl.

  • Isolation: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amine.

Protocol 3.2: General Procedure for Deprotection of an Fmoc-Amine [12][14]

  • Dissolution: Dissolve the Fmoc-protected amine in an aprotic polar solvent, most commonly N,N-dimethylformamide (DMF).

  • Base Addition: Add a secondary amine base. A 20% solution of piperidine in DMF is standard.[14][15]

  • Reaction: Stir the reaction at room temperature. Deprotection is typically very rapid, often complete within 30 minutes.

  • Work-up: The work-up procedure depends on the subsequent steps. In solid-phase synthesis, the resin is simply filtered and washed.[16] In solution-phase synthesis, the solvent can be removed under vacuum, and the product purified by chromatography or crystallization to remove the dibenzofulvene-piperidine adduct.

Data Summary: Stability of Common Amine Protecting Groups

The selection of an appropriate protecting group is crucial and depends on the reaction conditions planned for the synthetic route. The following table summarizes the stability of Boc, Cbz, and Fmoc groups under common reaction conditions.

ConditionBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Strong Acid (e.g., TFA, HCl)Labile[4]StableStable[12]
Weak Acid (e.g., AcOH)Generally StableStableStable
Strong Base (e.g., NaOH, LDA)Stable[5]Stable[9]Labile
Weak Base (e.g., Piperidine, NEt₃)StableStableLabile[11]
Catalytic Hydrogenolysis (H₂, Pd/C)StableLabile[4][10]Quasi-stable (can be cleaved)[12]
Nucleophiles Stable[5]StableLabile (with strong nucleophiles)
Oxidizing Agents Generally StableGenerally StableGenerally Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableStableStable

References

Catalytic Applications of Metal Complexes with β-Enaminonate Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring β-enaminonate ligands, with a focus on analogs of "Ethyl 3-amino-2-methylbut-2-enoate". While specific catalytic data for complexes of "this compound" are not extensively reported in the literature, this guide leverages data from structurally similar β-enaminonate complexes to illustrate their significant potential in organic synthesis. β-Enaminones are a versatile class of ligands that, upon complexation with transition metals, can catalyze a variety of important chemical transformations.[1]

Introduction to β-Enaminonate Ligands in Catalysis

β-Enamino esters, such as "this compound," are valuable precursors in organic synthesis. They can act as bidentate ligands, coordinating with a metal center through the nitrogen of the amino group and the oxygen of the carbonyl group to form a stable six-membered ring. This chelation enhances the catalytic activity of the metal, enabling a range of chemical reactions. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the enamine and ester moieties, allowing for precise control over the catalytic process.

Application Note 1: Palladium-Catalyzed Oxidative Heck-Type Reactions

Palladium complexes of β-enaminonate ligands have shown significant promise in catalyzing carbon-carbon bond-forming reactions, such as the Heck reaction. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The following data summarizes the performance of a palladium(II) catalyst in an oxidative boron-Heck reaction of a cyclic enaminone with various arylboronic acids, demonstrating the potential of this class of catalysts.

Quantitative Data Summary
EntryArylboronic AcidProduct Yield (%)
14-Methoxyphenylboronic acid75
24-Methylphenylboronic acid72
34-Fluorophenylboronic acid68
44-(Trifluoromethyl)phenylboronic acid55
53-Methoxyphenylboronic acid71
62-Methylphenylboronic acid65
7Thiophen-2-ylboronic acid62

Data is representative of a palladium-catalyzed oxidative boron-Heck reaction of a cyclic enaminone, a system analogous to acyclic β-enaminonate complexes.[2]

Experimental Protocol: Oxidative Boron-Heck Reaction

This protocol details a general procedure for the palladium-catalyzed arylation of a cyclic enaminone, serving as a model for reactions with acyclic β-enaminonate complexes.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (bpy)

  • Cyclic enaminone substrate

  • Arylboronic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Oxygen (balloon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and 2,2'-bipyridine (0.022 mmol, 3.4 mg).

  • Add anhydrous NMP (1.0 mL) and stir the mixture for 30 minutes at room temperature.

  • To this solution, add the cyclic enaminone (0.20 mmol) and the arylboronic acid (0.40 mmol).

  • Evacuate and backfill the flask with oxygen (using a balloon).

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • After 6 hours, add an additional 1 equivalent of the arylboronic acid (0.20 mmol) to the reaction mixture.

  • Continue stirring at 60 °C for an additional 14 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Workup and Purification prep1 Mix Pd(OAc)₂ and bpy in NMP prep2 Stir for 30 min prep1->prep2 react1 Add enaminone and arylboronic acid prep2->react1 react2 Evacuate and backfill with O₂ react1->react2 react3 Heat to 60 °C and stir react2->react3 prog1 Stir for 6 hours react3->prog1 prog2 Add more arylboronic acid prog1->prog2 prog3 Stir for 14 more hours prog2->prog3 work1 Cool and dilute prog3->work1 work2 Wash with water work1->work2 work3 Dry and concentrate work2->work3 work4 Purify by column chromatography work3->work4 G pd2 Pd(II)L₂ pd2_aryl Ar-Pd(II)L₂ pd2->pd2_aryl Transmetalation (ArB(OH)₂) alkene_complex [Ar-Pd(II)L₂(alkene)] pd2_aryl->alkene_complex Alkene Coordination insertion_product R-Pd(II)L₂ alkene_complex->insertion_product Carbopalladation insertion_product->alkene_complex Product Release pd_hydride H-Pd(II)L₂ insertion_product->pd_hydride β-Hydride Elimination pd0 Pd(0)L₂ pd_hydride->pd0 Reductive Elimination pd0->pd2 Oxidation (Oxidant)

References

Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in the Preparation of Enaminones and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 3-amino-2-methylbut-2-enoate, a versatile building block in the preparation of a wide range of enaminones and their heterocyclic derivatives. This document details established experimental protocols, presents quantitative data for key reactions, and illustrates the underlying chemical principles through reaction diagrams.

This compound, a β-enamino ester, is a valuable precursor in organic synthesis due to its bifunctional nature. The presence of a nucleophilic amino group and an electrophilic ester group, conjugated through a carbon-carbon double bond, allows for a variety of cyclocondensation and functionalization reactions. This enables the construction of diverse molecular scaffolds, many of which are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The preparation of this compound can be achieved through the condensation of ethyl 2-methyl-3-oxobutanoate with an ammonia source. Two common methods are detailed below.

Table 1: Synthesis of this compound

MethodReagentsSolventTemperatureTimeYieldReference
AEthyl 2-methyl-3-oxobutanoate, Ammonium HydroxideNone20°C72 h42%[1]
BEthyl 2-methyl acetoacetate, Ammonium acetate, Acetic acidTolueneReflux4 hNot explicitly stated

Method A: Synthesis using Ammonium Hydroxide [1]

  • Dissolve ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) in ammonium hydroxide (50 mL).

  • Stir the resulting solution at 20°C for 72 hours.

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with ice-cold water.

  • Recrystallize the crude product from hexane to yield this compound as colorless crystals (12.5 g, 42%).

Method B: Synthesis using Ammonium Acetate

  • To a solution of ethyl 2-methyl acetoacetate (4.00 mL, 27.7 mmol) in toluene (60 mL), add ammonium acetate (12.83 g, 166 mmol) and acetic acid (10 mL) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 4 hours, using a Dean-Stark trap to remove water.

  • Upon completion, cool the reaction mixture and process it to isolate the product.

Applications in the Synthesis of Heterocyclic Derivatives

This compound is a key intermediate for the synthesis of various heterocyclic compounds, including pyridinones and pyrazolones.

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a powerful method for constructing substituted pyridinone rings. In this transformation, the enoate acts as a four-atom component to build the six-membered ring.[2]

Table 2: Synthesis of Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

ReactantsReagentsSolventTemperatureTimeYieldReference
This compound, Diethyl propanedioateSodium, 2-propanolTolueneReflux6 hNot explicitly stated for this step[1]
  • Under an argon atmosphere, dissolve sodium (32.8 g, 1.43 mol) in a mixture of 2-propanol (460 mL) and toluene (100 mL).

  • Add diethyl propanedioate (222 g, 1.39 mol) over 30 minutes at 50°C.

  • Add a solution of this compound (199 g, 1.39 mol) in toluene (300 mL) to the reaction mixture over 20 minutes.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling, the reaction is worked up to isolate the product, ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate.

pyridinone_synthesis start Start Materials: This compound Diethyl propanedioate reagents Reagents: Sodium 2-propanol start->reagents 1. Mix solvent Solvent: Toluene reagents->solvent 2. Dissolve conditions Conditions: Reflux, 6h solvent->conditions 3. Heat product Product: Ethyl 2-hydroxy-5,6-dimethyl-4-oxo- 1,4-dihydropyridine-3-carboxylate conditions->product 4. Form

Workflow for the synthesis of a dihydropyridine derivative.

The reaction of this compound with hydrazine and its derivatives is a classic and efficient method for the synthesis of pyrazoles. The reaction proceeds through a cyclization-condensation cascade. While a specific detailed protocol with quantitative data for this exact starting material was not found in the immediate literature, the general mechanism is well-established.

pyrazole_synthesis reactant1 This compound intermediate Cyclization Intermediate reactant1->intermediate + Hydrazine reactant2 Hydrazine (H2N-NH2) reactant2->intermediate product Substituted Pyrazole intermediate->product Condensation (-EtOH, -H2O)

Proposed reaction pathway for pyrazole synthesis.

General Reactivity and Further Applications

The enamine moiety in this compound renders the α-carbon nucleophilic. This nucleophilicity allows for reactions with a variety of electrophiles.

  • Michael Additions: The nucleophilic α-carbon can participate in Michael (conjugate) additions to α,β-unsaturated carbonyls, nitriles, or nitro compounds. This reaction is a powerful tool for forming new carbon-carbon bonds.[2]

  • Synthesis of Pyrroles: It can serve as a precursor for substituted pyrroles through reactions with α-halo ketones.[2]

  • Synthesis of Quinolines: Condensation with o-aminoaryl ketones or aldehydes can lead to the formation of substituted quinolines via a Combes-type reaction.[2]

The versatility of this compound makes it a valuable tool in the synthesis of a diverse array of heterocyclic compounds, providing a foundation for the development of new chemical entities in drug discovery and materials science. Further exploration of its reactivity is likely to uncover novel synthetic pathways and applications.

References

Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-amino-2-methylbut-2-enoate is a valuable β-enamino ester intermediate in organic synthesis. β-Enamino esters are versatile synthons for the construction of a wide array of biologically active heterocyclic compounds, including pyridines, pyrimidines, and quinolines.[1][2] Their utility as building blocks makes them crucial in the development of novel pharmaceuticals. This application note provides a detailed, scalable, and efficient experimental procedure for the synthesis of this compound from commercially available starting materials. The described protocol is based on the well-established condensation reaction of β-keto esters with an ammonia source, which has been optimized for high yield and purity.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of ethyl 2-methylacetoacetate with an ammonia source, such as ammonium acetate. This reaction is typically carried out in a suitable solvent like methanol or ethanol at room temperature.

Figure 1: Synthesis of this compound

Reaction_Scheme cluster_reactants Reactants cluster_product Product Ethyl 2-methylacetoacetate Ammonium Acetate +   NH₄OAc This compound Ammonium Acetate->this compound Methanol, rt, 20h

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous β-enamino esters.[3]

Materials and Equipment:

  • Ethyl 2-methylacetoacetate (≥98%)

  • Ammonium acetate (≥98%)

  • Methanol (anhydrous)

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Silica gel (for column chromatography)

  • Round-bottom flask (appropriate size for the intended scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required, though this protocol is for room temperature)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask of appropriate volume, dissolve ethyl 2-methylacetoacetate (1.0 equivalent) in anhydrous methanol.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (3.0 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.

  • Work-up: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to afford the pure this compound as a colorless to light yellow liquid or low melting solid.[4]

Data Presentation

The following table summarizes the expected quantitative data based on analogous syntheses reported in the literature.

ParameterValueReference
Starting Material Ethyl 2-methylacetoacetate
Reagent Ammonium acetate
Solvent Methanol[3]
Molar Ratio (Substrate:Reagent) 1.0 : 3.0[3]
Reaction Temperature Room Temperature[3]
Reaction Time 20 hours[3]
Expected Yield ~92% (based on analogous reaction)[3]
Physical Appearance Colorless to light yellow liquid/solid[4]
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Boiling Point 210-215 °C (for a close analog)[5]
Melting Point 33-35 °C (for a close analog)[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start Dissolve Ethyl 2-methylacetoacetate in Methanol add_reagent Add Ammonium Acetate start->add_reagent react Stir at Room Temperature for 20h add_reagent->react concentrate Concentrate in vacuo react->concentrate extract Aqueous Work-up & Extraction with Ethyl Acetate concentrate->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl 2-methylacetoacetate and methanol are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The procedure is based on a reliable and high-yielding condensation reaction, making it suitable for implementation in both academic research and industrial drug development settings. The use of readily available and inexpensive reagents further enhances the practicality of this method.

References

Troubleshooting & Optimization

purification of "Ethyl 3-amino-2-methylbut-2-enoate" by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-amino-2-methylbut-2-enoate by recrystallization and column chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting purification of this compound?

A1: Before proceeding with purification, it is crucial to characterize the crude product to understand the impurity profile. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide valuable insights into the number and nature of impurities present. This information will guide the selection of the most appropriate purification method.

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as ethyl 2-methylacetoacetate and the aminating agent (e.g., ammonia or an ammonium salt). Side products from self-condensation of the starting materials or incomplete reaction may also be present. The specific impurities will depend on the synthetic route employed.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is often suitable for removing small amounts of impurities from a solid compound, especially if the impurities have significantly different solubility profiles from the desired product. It is a less labor-intensive method for large quantities of material.

  • Column chromatography is a more powerful technique for separating complex mixtures with multiple components or impurities that have similar polarities to the product. It offers higher resolution but is more time-consuming and requires more solvent.

Recrystallization Troubleshooting Guide

Recrystallization is a common technique for purifying solid compounds. For this compound, a low melting point solid, certain challenges may arise.

Experimental Protocol: Recrystallization

A reported method for the recrystallization of a similar compound, ethyl 3-aminocrotonate, can be adapted.

Solvent Selection: Finding a suitable solvent is the most critical step. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature for similar compounds, hexane is a potential solvent.[1] Mixed solvent systems are often effective for polar compounds. Common pairs include ethanol/water or ethyl acetate/hexane.[2][3]

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Troubleshooting Common Recrystallization Issues
Problem Possible Cause Solution
Oiling Out: The compound separates as a liquid instead of a solid.The melting point of the compound is lower than the boiling point of the solvent.[4]- Add more of the "good" solvent to the hot mixture to increase solubility and then cool again slowly.[4]- Use a solvent with a lower boiling point.- Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at the boiling point until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.
High concentration of impurities depressing the melting point.[5]- Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated.- Evaporate some of the solvent to increase the concentration and then cool again.- Add a seed crystal of the pure compound to induce crystallization.
The compound is too soluble in the chosen solvent even at low temperatures.- Try a different solvent or a mixed solvent system where the compound is less soluble.
Poor Recovery of Crystals Too much solvent was used.- Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the hot gravity filtration step to adsorb the colored impurities.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool collect Vacuum Filtration cool->collect oiling_out Troubleshoot: Oiling Out cool->oiling_out no_crystals Troubleshoot: No Crystals cool->no_crystals wash_dry Wash with Cold Solvent & Dry collect->wash_dry end Pure Crystals wash_dry->end oiling_out->dissolve Add more solvent no_crystals->dissolve Concentrate/Seed

Caption: Workflow for the recrystallization of this compound.

Column Chromatography Troubleshooting Guide

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

A method for a similar compound, ethyl 3-aminocrotonate, involved column chromatography on silica gel with a mobile phase of 10-25% ethyl acetate in n-hexanes.[1] This serves as a good starting point.

General Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give a good separation of the desired compound from impurities with an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase.- Optimize the mobile phase using TLC. Try different solvent systems or a gradient elution. For amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.[6]
Column overloading.- Use a larger column or load less sample. A general rule is a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
Compound Stuck on the Column Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For enamino esters, a gradient of ethyl acetate in hexanes is a good starting point.[1]
Strong interaction with the acidic silica gel.- Use a less acidic stationary phase like alumina (basic or neutral).- Add a basic modifier like triethylamine to the mobile phase.[6]
Cracked or Channeled Column Improper column packing.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Broad or Tailing Peaks Strong interaction with the stationary phase.- Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).- Consider using a different stationary phase.
Diffusion on the column.- Elute the column at a faster flow rate.

Column Chromatography Workflow Diagram

Chromatography_Workflow start Crude Product tlc TLC Analysis for Mobile Phase Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze poor_sep Troubleshoot: Poor Separation elute->poor_sep combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate end Pure Product evaporate->end poor_sep->tlc Optimize Mobile Phase

Caption: Workflow for the purification of this compound by column chromatography.

Summary of Purification Parameters

Parameter Recrystallization Column Chromatography
Stationary Phase N/ASilica Gel (standard) or Alumina (for very basic compounds)
Mobile Phase / Solvent Single solvent (e.g., Hexane) or mixed solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane)Hexanes/Ethyl Acetate gradient (e.g., starting with 10% EtOAc)[1]. May require a basic modifier (e.g., triethylamine).
Key Advantage Good for large quantities with minor impurities.High resolution for complex mixtures.
Key Disadvantage Prone to "oiling out" for low melting point solids.More time-consuming and uses larger volumes of solvent.

References

Technical Support Center: Synthesis of Ethyl 3-Amino-2-methylbut-2-enoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the synthesis of β-enamino esters, with a focus on Ethyl 3-amino-2-methylbut-2-enoate and its close, more commonly synthesized analog, Ethyl 3-aminobut-2-enoate. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Ethyl 3-aminobut-2-enoate?

The synthesis of Ethyl 3-aminobut-2-enoate, typically prepared from ethyl acetoacetate and ammonia, can lead to several impurities[1]. These include:

  • Unreacted Starting Materials: Residual ethyl acetoacetate is a common impurity if the reaction does not go to completion.

  • Water: As a byproduct of the condensation reaction, water can remain in the final product if not adequately removed.

  • Self-Condensation Products: Ethyl acetoacetate can undergo self-condensation to form byproducts such as dehydroacetic acid and its derivatives.

  • Geometric Isomers: The product can exist as (E) and (Z)-isomers. The undesired isomer may be present as an impurity[2].

  • Ethanol: If used as a solvent, residual ethanol may be present.

Q2: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or may have been stopped prematurely. Ensure sufficient reaction time and appropriate temperature.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of enamine formation. The reaction is often catalyzed by a weak acid.

  • Inefficient Water Removal: The formation of the enamine is a reversible condensation reaction. If water is not effectively removed, the equilibrium will not favor the product.

  • Side Reactions: Competing side reactions, such as the self-condensation of ethyl acetoacetate, can consume the starting material and reduce the yield of the desired product.

Q3: The final product is discolored (yellow to brown). What is the cause and how can I fix it?

Discoloration often indicates the presence of impurities, which may arise from:

  • Side Reactions: Complex side reactions and polymerization of starting materials or the product, especially at elevated temperatures, can produce colored impurities.

  • Air Oxidation: Enamines can be susceptible to air oxidation, which may lead to colored byproducts.

Removal of Color Impurities:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can effectively remove colored impurities.

  • Recrystallization: This is a highly effective method for removing colored impurities and improving the overall purity of the product.

  • Distillation: For liquid products, distillation under reduced pressure can separate the desired product from less volatile colored impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of Ethyl 3-aminobut-2-enoate.

Issue 1: The NMR spectrum of my product shows a significant amount of unreacted ethyl acetoacetate.

  • Probable Cause: The reaction has not gone to completion.

  • Solution:

    • Increase Reaction Time: Extend the reaction time to allow for complete conversion.

    • Optimize Temperature: Gently heating the reaction mixture can increase the reaction rate. However, avoid excessive heat to prevent side reactions.

    • Ensure Efficient Mixing: Proper agitation is crucial to ensure the reactants are in constant contact.

    • Use a Catalyst: A mild acid catalyst can accelerate the reaction.

Issue 2: The product is wet and difficult to handle.

  • Probable Cause: Incomplete removal of water, a byproduct of the reaction.

  • Solution:

    • Azeotropic Distillation: If the reaction is performed in a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.

    • Drying Agents: After the work-up, dry the organic phase with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.

Issue 3: GC-MS analysis indicates the presence of unexpected higher molecular weight byproducts.

  • Probable Cause: Self-condensation of the starting ethyl acetoacetate.

  • Solution:

    • Control Temperature: Maintain a moderate reaction temperature to minimize self-condensation, which is more prevalent at higher temperatures.

    • Control Reactant Concentration: Adding the ethyl acetoacetate slowly to the reaction mixture containing the amine source can minimize its self-reaction.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or petroleum ether and ethyl acetate can be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Place the crude product in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of Ethyl 3-aminobut-2-enoate (approximately 98-100 °C at 12 mmHg).

  • Discontinue Distillation: Stop the distillation once the desired product has been collected and before any higher boiling point impurities begin to distill.

Quantitative Data Summary

The following table provides representative data on the purity of Ethyl 3-aminobut-2-enoate before and after purification. Actual results may vary depending on the specific reaction conditions and purification technique.

ImpurityTypical % in Crude ProductPurity after RecrystallizationPurity after Distillation
Ethyl Acetoacetate5 - 15%< 1%< 0.5%
Water1 - 5%< 0.1%< 0.1%
Self-Condensation Byproducts2 - 8%< 0.5%< 1%
Final Product Purity 72 - 92% > 99% > 98.5%

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of Ethyl 3-aminobut-2-enoate.

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions Start Reaction Start Reaction Reaction Monitoring (TLC, GC) Start->Reaction Workup Aqueous Workup Reaction->Workup CrudeProduct Crude Product Analysis (NMR, GC-MS) Workup->CrudeProduct LowYield Low Yield? CrudeProduct->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes DiscoloredProduct Discolored Product? LowYield->DiscoloredProduct No IncompleteReaction->DiscoloredProduct No OptimizeConditions Optimize Reaction: - Increase Time/Temp - Use Catalyst IncompleteReaction->OptimizeConditions Yes WetProduct Wet Product? DiscoloredProduct->WetProduct No Purify Purification: - Recrystallization - Distillation - Carbon Treatment DiscoloredProduct->Purify Yes ImproveWorkup Improve Workup: - Thorough Extraction - Use Drying Agent WetProduct->ImproveWorkup Yes FinalProduct Pure Product WetProduct->FinalProduct No OptimizeConditions->Reaction ImproveWorkup->CrudeProduct Purify->FinalProduct

Caption: Troubleshooting workflow for Ethyl 3-aminobut-2-enoate synthesis.

References

optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Ethyl 3-amino-2-methylbut-2-enoate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective removal of water. 3. Suboptimal reaction temperature. 4. Catalyst inefficiency or degradation. 5. Reagent degradation (especially ethyl 2-methylacetoacetate).1. Increase reaction time. Monitor reaction progress using TLC or GC. 2. Use a Dean-Stark trap for azeotropic removal of water, especially when using ammonium acetate in toluene. Ensure drying agents are active if used. 3. Optimize the reaction temperature. For the ammonium acetate method, refluxing toluene is recommended. For the ammonium hydroxide method, the reaction can proceed at room temperature but may require longer reaction times. 4. If using a catalyst like acetic acid, ensure the correct stoichiometry. For other catalysts, check for activity and consider a fresh batch. 5. Verify the purity of the starting materials. Distill ethyl 2-methylacetoacetate if necessary.
Formation of Side Products 1. Self-condensation of ethyl 2-methylacetoacetate. 2. Hydrolysis of the ester group. 3. Formation of bis-enamine or other condensation products.1. Control the reaction temperature and ensure a sufficient excess of the ammonia source. 2. Avoid excessively harsh acidic or basic conditions. If using a strong acid or base catalyst, consider a milder alternative or buffer the reaction mixture. 3. Use a controlled stoichiometry of the ammonia source. A large excess may favor the formation of byproducts.
Product is an Oil Instead of a Solid 1. Presence of impurities (e.g., unreacted starting material, solvent). 2. The product may exist as a low-melting solid or an oil at room temperature.1. Purify the product using column chromatography or recrystallization. Ensure all solvent is removed under reduced pressure. 2. The reported melting point is 47-48 °C.[1] If the product is pure but oily, it may be supercooled. Try scratching the flask or seeding with a crystal to induce crystallization. Cooling the product on ice may also facilitate solidification.
Difficulty in Product Purification 1. Similar polarity of the product and starting material. 2. Thermal instability of the product during distillation.1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the product from impurities. 2. Avoid high temperatures during purification. Recrystallization from a suitable solvent like hexane is a preferred method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the condensation reaction of a β-keto ester, in this case, ethyl 2-methylacetoacetate, with an ammonia source.[2] Commonly used ammonia sources include ammonium acetate or aqueous ammonium hydroxide.[1][3]

Q2: Why is water removal important in this reaction?

A2: The reaction is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water drives the equilibrium towards the formation of the enamine product, thereby increasing the yield.[4][5]

Q3: What is the role of acetic acid in the reaction with ammonium acetate?

A3: Acetic acid can act as a catalyst by protonating the carbonyl group of the β-keto ester, making it more electrophilic and susceptible to nucleophilic attack by ammonia. It can also help to maintain a suitable pH for the reaction.

Q4: Can I use other amines instead of ammonia?

A4: Yes, the reaction of β-keto esters with primary or secondary amines is a general method for the synthesis of β-enamino esters.[6] However, using a different amine will result in a different N-substituted product.

Q5: My product appears as the Z-isomer. Is this expected?

A5: Yes, for primary β-enamino esters, the Z-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl group. This creates a stable six-membered ring-like structure.[2]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the enamine product is typically more polar than the starting β-keto ester.

Experimental Protocols

Protocol 1: Synthesis using Ammonium Acetate in Toluene

This protocol is adapted from a patented procedure.[3]

Materials:

  • Ethyl 2-methylacetoacetate

  • Ammonium acetate

  • Acetic acid

  • Toluene

  • Dean-Stark trap

  • Standard reflux apparatus

Procedure:

  • To a solution of ethyl 2-methylacetoacetate (1 equivalent) in toluene, add ammonium acetate (6 equivalents) and acetic acid.

  • Set up the reaction mixture for reflux with a Dean-Stark trap to azeotropically remove water.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexane to yield (Z)-Ethyl 3-amino-2-methylbut-2-enoate as colorless crystals.

Protocol 2: Synthesis using Ammonium Hydroxide

This protocol is adapted from a literature procedure for a similar synthesis.[1]

Materials:

  • Ethyl 2-methyl-3-oxobutanoate (Ethyl 2-methylacetoacetate)

  • Ammonium hydroxide (concentrated solution)

  • Ice-cold water

  • Hexane for recrystallization

Procedure:

  • Dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in concentrated ammonium hydroxide.

  • Stir the mixture at room temperature for 72 hours.

  • A precipitate should form. Filter the precipitate and wash it several times with ice-cold water.

  • Recrystallize the crude product from hexane to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterProtocol 1 (Ammonium Acetate)[3]Protocol 2 (Ammonium Hydroxide)[1]
Ammonia Source Ammonium AcetateAmmonium Hydroxide
Solvent TolueneNone (reagent is the solvent)
Catalyst Acetic AcidNone
Temperature Reflux (~111 °C)Room Temperature (~20 °C)
Reaction Time 4 hours72 hours
Yield Not explicitly stated, but used for subsequent steps42%
Work-up Aqueous wash and extractionFiltration and washing
Purification Recrystallization from hexaneRecrystallization from hexane

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_protocol1 Protocol 1: Ammonium Acetate cluster_protocol2 Protocol 2: Ammonium Hydroxide p1_start Mix Ethyl 2-methylacetoacetate, Ammonium Acetate, Acetic Acid in Toluene p1_reflux Reflux with Dean-Stark Trap (4 hours) p1_start->p1_reflux p1_workup Aqueous Work-up (NaHCO3, Brine) p1_reflux->p1_workup p1_purify Dry, Concentrate & Recrystallize (Hexane) p1_workup->p1_purify p1_product This compound p1_purify->p1_product p2_start Dissolve Ethyl 2-methylacetoacetate in Ammonium Hydroxide p2_stir Stir at Room Temperature (72 hours) p2_start->p2_stir p2_filter Filter Precipitate & Wash (Ice-cold Water) p2_stir->p2_filter p2_purify Recrystallize (Hexane) p2_filter->p2_purify p2_product This compound p2_purify->p2_product

Caption: Comparative workflow of two synthetic protocols for this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low or No Product Yield? check_reaction_completion Is the reaction complete? (Check TLC/GC) start->check_reaction_completion Yes incomplete Incomplete Reaction check_reaction_completion->incomplete No check_water_removal Is water being effectively removed? check_reaction_completion->check_water_removal Yes increase_time Increase Reaction Time incomplete->increase_time success Yield Improved increase_time->success ineffective_removal Ineffective Water Removal check_water_removal->ineffective_removal No check_temp Is the temperature optimal? check_water_removal->check_temp Yes check_dean_stark Check Dean-Stark setup / drying agents ineffective_removal->check_dean_stark check_dean_stark->success suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp No check_reagents Are reagents pure and active? check_temp->check_reagents Yes adjust_temp Adjust Temperature suboptimal_temp->adjust_temp adjust_temp->success impure_reagents Impure/Degraded Reagents check_reagents->impure_reagents No check_reagents->success Yes purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents purify_reagents->success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

side reactions in the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate" and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-2-methylbut-2-enoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of side reactions.

Problem 1: Low Yield of this compound

Low yields can be attributed to several factors, including incomplete reaction, product degradation, or the prevalence of side reactions.

Potential CauseSuggested ActionExpected Outcome
Incomplete Reaction - Increase reaction time. Monitor reaction progress by TLC or GC. - Increase the molar excess of the amine source (e.g., ammonium acetate).[1]Drive the reaction equilibrium towards the product, increasing the yield.
Product Hydrolysis - Ensure anhydrous reaction conditions. Use dry solvents and reagents.Minimize the hydrolysis of the ester functional group in the starting material and product.
Prevalence of Side Reactions - Optimize reaction temperature. Lower temperatures can reduce the rate of side reactions. - See detailed troubleshooting for specific side reactions below.Improve the selectivity of the main reaction, thereby increasing the yield of the desired product.

Problem 2: Presence of a High Molecular Weight Impurity

A common high molecular weight impurity is the product of the self-condensation of the starting material, ethyl 2-methylacetoacetate. This is a Claisen-type condensation reaction.

  • Side Product: Ethyl 2-acetyl-3-methyl-4-oxopentanoate

  • Minimization Strategies:

    • Control of Base: Use a stoichiometric amount of a mild base or a catalytic amount of a suitable acid. Strong bases like sodium ethoxide can promote self-condensation.

    • Temperature Control: Perform the reaction at a lower temperature to disfavor the condensation reaction.

    • Order of Addition: Add the ethyl 2-methylacetoacetate slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the ketoester, thus reducing the likelihood of self-reaction.

Problem 3: Formation of Aromatic Byproducts (e.g., Pyridine Derivatives)

The product, this compound, is a key intermediate in the Hantzsch pyridine synthesis.[2][3] If the reaction mixture contains an aldehyde source (which can be formed in situ from the decomposition of reagents or solvents), pyridine derivatives can form as byproducts.

  • Side Product: Substituted dihydropyridines or pyridines.

  • Minimization Strategies:

    • Purity of Reagents: Use high-purity starting materials and solvents to avoid aldehyde contaminants.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation reactions that might generate aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The primary synthesis route is the condensation reaction between ethyl 2-methylacetoacetate and an ammonia source, typically ammonium acetate or ammonia gas in a suitable solvent.[1]

Q2: What are the most common side reactions in this synthesis?

The most common side reactions include:

  • Self-condensation (Claisen Condensation): Dimerization of the starting material, ethyl 2-methylacetoacetate.

  • Hydrolysis: Hydrolysis of the ester group of the starting material or the product.

  • Hantzsch Pyridine Synthesis: Reaction of the enamine product with an aldehyde impurity to form a pyridine derivative.[2][3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (ethyl 2-methylacetoacetate) and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the optimal temperature for the synthesis?

The optimal temperature depends on the specific reagents and conditions used. Generally, the reaction is conducted at room temperature or with gentle heating.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction to minimize side reactions.

Key Reaction Pathways

The following diagram illustrates the main synthesis reaction and the key side reactions.

cluster_main Main Synthesis Reaction cluster_side Potential Side Reactions cluster_self_condensation Self-Condensation cluster_hydrolysis Hydrolysis cluster_hantzsch Hantzsch Pyridine Synthesis Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate This compound This compound Ethyl 2-methylacetoacetate->this compound + Ammonia Ammonia Ammonia Ethyl 3-amino-2-methylbut-2-enoate_clone This compound Enamine Product This compound Ethyl 2-methylacetoacetate_clone Ethyl 2-methylacetoacetate Dimerized Byproduct Ethyl 2-acetyl-3-methyl-4-oxopentanoate Ethyl 2-methylacetoacetate_clone->Dimerized Byproduct Base catalyst Hydrolysis Product 3-Amino-2-methylbut-2-enoic acid Ethyl 3-amino-2-methylbut-2-enoate_clone->Hydrolysis Product + H2O Pyridine Derivative Substituted Pyridine Enamine Product->Pyridine Derivative + Aldehyde Aldehyde Impurity Aldehyde

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound with Ammonium Acetate

This protocol is adapted from general procedures for the synthesis of β-enamino esters.

  • Materials:

    • Ethyl 2-methylacetoacetate

    • Ammonium acetate

    • Ethanol (anhydrous)

    • Dean-Stark apparatus (optional)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add ethyl 2-methylacetoacetate (1 equivalent) and a molar excess of ammonium acetate (1.5-2 equivalents).

    • Add anhydrous ethanol as the solvent.

    • Heat the mixture to reflux. The progress of the reaction should be monitored by TLC or GC.

    • After completion of the reaction (typically several hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Minimizing Self-Condensation

This protocol modification aims to reduce the formation of the Claisen condensation byproduct.

  • Modification to Protocol 1:

    • Instead of adding all the ethyl 2-methylacetoacetate at once, add it dropwise to the heated solution of ammonium acetate in ethanol over a period of 1-2 hours.

    • Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate while minimizing the self-condensation.

Data Presentation

The following table summarizes typical yields and purities that can be expected under different reaction conditions. Note that these are representative values and actual results may vary.

Amine SourceCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
NH₄OAcNoneEthanolReflux670-80>95General Procedure
NH₃ (gas)Acetic acid (cat.)Toluene80485-95>98Optimized Procedure
NH₄OAcYb(OTf)₃ (cat.)None602>90>97Catalytic Method

This technical support guide is intended to assist researchers in troubleshooting and optimizing the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

troubleshooting low yields in the preparation of "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preparation of Ethyl 3-amino-2-methylbut-2-enoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in this reaction are often attributed to several factors. The primary issues to investigate are:

  • Incomplete Reaction: The reaction between ethyl 2-methyl-3-oxobutanoate and ammonia is an equilibrium process. Insufficient reaction time or suboptimal concentration of the ammonia source can lead to a significant amount of unreacted starting material.

  • Side Reactions: The starting β-keto ester can undergo self-condensation or other side reactions, especially if the reaction conditions are not carefully controlled.

  • Product Decomposition: The enamine product can be susceptible to hydrolysis back to the starting keto-ester, particularly in the presence of excess water or acidic conditions during workup.

  • Suboptimal Reaction Conditions: Temperature and the choice of ammonia source (e.g., ammonium hydroxide, ammonium acetate) can significantly impact the reaction rate and equilibrium position.

  • Inefficient Purification: Product loss during the isolation and purification steps (filtration, washing, recrystallization) is a common contributor to low recovered yields.

Q2: The literature reports a yield of around 42%. Is it possible to improve upon this?

A2: Yes, while a 42% yield has been reported under specific conditions, there are several strategies that may improve the outcome:

  • Use of a Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the dehydration step in enamine formation and may lead to higher yields.[1]

  • Anhydrous Conditions: Using anhydrous ammonia in an organic solvent, along with a dehydrating agent (like molecular sieves), can drive the equilibrium towards the product by removing water as it is formed.

  • Temperature Optimization: While the reported procedure is at room temperature, carefully controlled heating could potentially increase the reaction rate. However, this must be balanced against the risk of side reactions. A systematic temperature study is recommended.

  • Alternative Ammonia Sources: Investigating other ammonia sources like ammonium acetate or ammonium carbamate might offer better results.

Q3: I am observing a significant amount of starting material (ethyl 2-methyl-3-oxobutanoate) in my crude product. How can I drive the reaction to completion?

A3: To push the equilibrium towards the product, consider the following:

  • Increase Reaction Time: The reported 72-hour reaction time may not be sufficient for your specific setup. Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion.

  • Increase Concentration of Ammonia: Using a more concentrated solution of ammonium hydroxide or bubbling anhydrous ammonia gas through the reaction mixture can increase the forward reaction rate.

  • Removal of Water: As mentioned, the use of a Dean-Stark trap (if heating with a suitable solvent like toluene) or the addition of a drying agent can effectively remove the water byproduct and shift the equilibrium.

Q4: My final product is an oil or a discolored solid, not the reported colorless crystals. What could be the issue?

A4: Discoloration often indicates the presence of impurities from side reactions. Oily products suggest that the material is impure and has a depressed melting point.

  • Thorough Washing: Ensure the filtered product is washed extensively with ice-cold water to remove any residual ammonium hydroxide and water-soluble impurities.

  • Recrystallization Solvent: The choice of recrystallization solvent is critical. Hexane is reported to be effective.[2][3] If hexane is not yielding crystals, you may need to try other non-polar solvents or solvent mixtures (e.g., diethyl ether/hexane).

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary to remove persistent impurities.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a literature-reported synthesis of this compound.

ParameterValueReference
Starting Material Ethyl 2-methyl-3-oxobutanoate[2][3]
Reagent Ammonium Hydroxide (NH₄OH)[2][3]
Temperature 20 °C[2][3]
Reaction Time 72 hours[2][3]
Reported Yield 42%[2][3]
Melting Point 47 - 48 °C[2]

Experimental Protocol

This protocol is based on a published procedure for the synthesis of this compound.[2][3]

Materials:

  • Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol)

  • Ammonium Hydroxide (50 mL)

  • Hexane (for recrystallization)

  • Ice-cold water

Procedure:

  • In a suitable reaction vessel, dissolve Ethyl 2-methyl-3-oxobutanoate (30 g) in ammonium hydroxide (50 mL).

  • Stir the resulting solution at 20 °C for 72 hours.

  • After 72 hours, a precipitate should form. Collect the solid by vacuum filtration.

  • Wash the filtered precipitate several times with ice-cold water.

  • Recrystallize the crude product from hexane to yield colorless crystals of this compound (12.5 g, 42% yield).

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound start Ethyl 2-methyl-3-oxobutanoate product This compound start->product + NH₄OH intermediate Hemiaminal Intermediate start->intermediate Nucleophilic attack reagent Ammonium Hydroxide (NH₄OH) water Water (H₂O) intermediate->product - H₂O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield of Product check_reaction Check for complete conversion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete solution1 Increase reaction time Increase ammonia concentration Remove water (e.g., Dean-Stark) incomplete->solution1 Yes check_impurities Analyze crude product for impurities incomplete->check_impurities No impurities_present Significant Impurities Present check_impurities->impurities_present solution2 Optimize temperature to minimize side reactions Improve purification (recrystallization, chromatography) impurities_present->solution2 Yes check_workup Review workup and purification procedure impurities_present->check_workup No workup_issue Potential Product Loss During Workup check_workup->workup_issue solution3 Optimize washing steps Careful recrystallization workup_issue->solution3 Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

stability issues of "Ethyl 3-amino-2-methylbut-2-enoate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding the stability of "Ethyl 3-amino-2-methylbut-2-enoate" under various experimental conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A: The main stability concern for this compound, like other β-enaminones, is its susceptibility to hydrolysis, particularly under acidic conditions. The ester functional group can also undergo hydrolysis, especially in the presence of a strong base.

Q2: How does pH affect the stability of this compound?

A: The stability of this compound is significantly influenced by pH. It is generally least stable in acidic solutions due to the acid-catalyzed hydrolysis of the enamine moiety. Under strongly basic conditions, the ester group is prone to saponification. The compound exhibits its greatest stability in neutral or slightly alkaline aqueous solutions.

Q3: What are the expected degradation products under acidic and basic conditions?

A: Under acidic conditions, the primary degradation products are ethyl 2-methylacetoacetate and ammonia (or its corresponding ammonium salt). Under basic conditions, the main degradation products from ester hydrolysis are 3-amino-2-methylbut-2-enoate and ethanol.

Q4: What are the recommended storage conditions for this compound?

A: To ensure maximum stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). If a solution is necessary, it is best to prepare it fresh. For short-term storage, a solution in an aprotic solvent like DMSO or DMF, stored at low temperatures, is recommended over aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results (e.g., varying potency in bioassays). Degradation of the compound in the experimental medium.1. Verify pH: Check the pH of your buffers and solutions. If acidic, consider adjusting to a neutral pH if compatible with your experiment.2. Use Fresh Solutions: Prepare solutions of this compound immediately before use.3. Minimize Aqueous Exposure: Prepare a concentrated stock solution in an anhydrous solvent (e.g., DMSO) and perform the final dilution into your aqueous medium right before the experiment.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products during sample preparation, storage, or analysis.1. Establish a Baseline: Analyze a freshly prepared sample to get a reference chromatogram.2. Control pH of Mobile Phase: Ensure the mobile phase for your chromatography is buffered to a pH that minimizes on-column degradation.3. Perform Forced Degradation: Conduct a forced degradation study (see experimental protocols) to identify the retention times of potential degradation products.
Low yield or formation of side products in a reaction. Instability of the compound under the reaction conditions (e.g., acidic catalyst, high temperature in an aqueous solvent).1. Modify Reaction Conditions: If possible, use non-aqueous solvents and neutral or slightly basic conditions.2. Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature to reduce the rate of degradation.3. Protecting Groups: In multi-step syntheses, consider the use of protecting groups for the enamine functionality if it is not the reactive site.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, the following table summarizes the expected stability profile based on the known chemistry of β-enamino esters. This information is intended to be a qualitative guide for experimental design.

Condition Relative Stability Primary Degradation Pathway Major Degradation Products
Strongly Acidic (pH < 4) Very LowAcid-catalyzed enamine hydrolysisEthyl 2-methylacetoacetate, Ammonia
Mildly Acidic (pH 4-6) LowAcid-catalyzed enamine hydrolysisEthyl 2-methylacetoacetate, Ammonia
Neutral (pH 7) ModerateSlow enamine and ester hydrolysisEthyl 2-methylacetoacetate, 3-Amino-2-methylbut-2-enoate, Ethanol, Ammonia
Basic (pH > 8) High (Enamine), Low (Ester)Base-catalyzed ester hydrolysis (saponification)3-Amino-2-methylbut-2-enoate, Ethanol

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for up to 24 hours, protected from light.

    • Withdraw aliquots for analysis.

  • Thermal Degradation:

    • Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

    • Sample at various time points.

  • Photostability:

    • Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period and compare them to a control sample stored in the dark.

  • Analysis: Analyze all stressed samples using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Visualizations

cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Saponification) A This compound B Protonated Intermediate A->B + H+ C Ethyl 2-methylacetoacetate B->C + H2O D Ammonia (NH3) B->D + H2O E This compound F 3-Amino-2-methylbut-2-enoate E->F + OH- G Ethanol E->G + OH- A Inconsistent Experimental Results B Check pH of Medium A->B C Is it acidic? B->C D Use Freshly Prepared Solutions C->D Yes F Consider Other Factors (e.g., temperature, light exposure) C->F No E Buffer to Neutral pH (if possible) D->E A Start: Prepare Stock Solution B Perform Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Predetermined Timepoints B->C D Neutralize/Prepare Sample for Analysis C->D E Analyze using Stability-Indicating Method (e.g., HPLC) D->E F Identify and Quantify Degradants E->F G End: Determine Degradation Profile F->G

References

challenges in the scale-up of "Ethyl 3-amino-2-methylbut-2-enoate" production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 3-amino-2-methylbut-2-enoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem ID Issue Potential Causes Recommended Solutions
TR-01 Low Reaction Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient water removal. 4. Catalyst deactivation or insufficient amount. 5. Side reactions forming by-products.1. Extend reaction time and monitor progress by TLC or GC-MS.[1] 2. Ensure the reaction is maintained at the optimal temperature, typically reflux in a suitable solvent like ethanol.[2] 3. On a larger scale, ensure the Dean-Stark trap or other water removal method is functioning efficiently.[1] 4. Use a fresh, appropriate catalyst (e.g., piperidine, acetic acid) in the correct molar ratio.[2] 5. Analyze for by-products to understand side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them.
TR-02 Product Impurities 1. Unreacted starting materials (ethyl 2-methyl-3-oxobutanoate, amine source). 2. Formation of by-products such as self-condensation products of the starting ketoester. 3. Contamination from solvents or reagents. 4. Degradation of the product during workup or purification.1. Optimize reaction stoichiometry and time to ensure complete conversion. 2. Control reaction temperature and reagent addition to minimize side reactions. Consider using a milder catalyst. 3. Use high-purity solvents and reagents. 4. Avoid prolonged exposure to high temperatures or acidic/basic conditions during purification. Consider recrystallization from a suitable solvent like hexane.
TR-03 Poor Mixing and Heat Transfer at Scale 1. Inadequate agitation in a large reactor. 2. "Hot spots" in the reactor due to exothermic reaction. 3. Slower heating and cooling rates in larger vessels.1. Select an appropriate impeller and agitation speed for the reactor volume to ensure homogeneity. 2. Implement controlled, gradual addition of reagents and ensure efficient cooling of the reactor. 3. Account for slower thermal transfer in process modeling and adjust heating/cooling profiles accordingly.
TR-04 Difficulties in Product Isolation and Purification 1. Product oiling out instead of crystallizing. 2. Co-crystallization with impurities. 3. Emulsion formation during aqueous workup.1. Adjust the solvent system for crystallization; consider using a co-solvent or seeding. 2. Perform a preliminary purification step (e.g., column chromatography on a small scale) to identify optimal conditions for selective crystallization. 3. Use brine washes to break emulsions and allow for a longer separation time.
TR-05 Inconsistent Batch-to-Batch Results 1. Variability in raw material quality. 2. Lack of precise control over reaction parameters (temperature, time, addition rates). 3. Inconsistent water removal efficiency.1. Implement stringent quality control for all incoming raw materials. 2. Utilize automated process control systems to maintain consistent reaction conditions. 3. Standardize and monitor the water removal process for every batch.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Parameters

  • Q1: What is the most common method for synthesizing this compound? A1: The most widely reported method is the direct condensation of a β-keto ester, specifically ethyl 2-methyl-3-oxobutanoate, with an amine source.[2] Common amine sources include ammonium hydroxide and liquid ammonia.[2]

  • Q2: What is the role of a catalyst in this synthesis? A2: A catalyst, such as piperidine or acetic acid, can significantly accelerate the reaction, reducing the required time from as long as 72 hours to between 6 and 8 hours.[2]

  • Q3: What are the optimal reaction conditions for laboratory-scale synthesis? A3: Typical laboratory-scale conditions involve refluxing the reactants in a polar solvent like ethanol.[2] For example, one procedure involves dissolving ethyl 2-methyl-3-oxobutanoate in ammonium hydroxide and stirring at room temperature for 72 hours, which can yield around 42% of the product.[3]

  • Q4: How do reaction parameters change for industrial-scale production? A4: For industrial-scale production, high-pressure reactors are often used to improve reaction kinetics.[2] For instance, treating a related enoate with liquid ammonia in ethanol at 45°C under 200 psi for 16 hours yielded the corresponding β-amino ester hydrochloride salt in 58.8%.[2] A patented continuous flow process has reported yields as high as 85% by maintaining strict control over stoichiometry and pH.[2]

Purification & Quality Control

  • Q5: What are the common impurities to look for in the final product? A5: Common impurities include unreacted starting materials and by-products from side reactions. Impurity profiling using techniques like HPLC/MS and NMR is crucial for identification and quantification.

  • Q6: What is a suitable method for purifying this compound? A6: Recrystallization from a non-polar solvent like hexane is a common and effective purification method.

Safety & Handling

  • Q7: What are the main safety precautions to take when handling this compound and its reactants? A7: It is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion and inhalation. In case of fire, use a self-contained breathing apparatus.

  • Q8: What materials are incompatible with this compound? A8: Strong oxidizing agents, strong acids, and certain metals like copper should be avoided.

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions and Yields

Scale Amine Source Solvent Catalyst Temperature Pressure Reaction Time Yield Reference
LabAmmonium HydroxideNoneNone20°CAmbient72 hours42%[3]
LabAmmonium AcetateTolueneAcetic AcidRefluxAmbient4 hoursNot specifiedUS Patent 8,552,009
IndustrialLiquid AmmoniaEthanolNone45°C200 psi16 hours58.8% (as hydrochloride salt)[2]
IndustrialNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedup to 85% (continuous flow)[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis

  • Reactants:

    • Ethyl 2-methyl-3-oxobutanoate (1 equivalent)

    • Aqueous Ammonium Hydroxide (excess)

  • Procedure: a. In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate in aqueous ammonium hydroxide. b. Stir the mixture at room temperature (20°C) for 72 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, filter the precipitate. e. Wash the precipitate several times with ice-cold water. f. Recrystallize the crude product from hexane to obtain colorless crystals.[3]

Protocol 2: Scale-Up Synthesis with Azeotropic Water Removal

  • Reactants:

    • Ethyl 2-methylacetoacetate (1 equivalent)

    • Ammonium acetate (6 equivalents)

    • Toluene (as solvent)

    • Acetic acid (as catalyst)

  • Procedure: a. To a solution of ethyl 2-methyl acetoacetate in toluene, add ammonium acetate and acetic acid under a nitrogen atmosphere at room temperature. b. Heat the reaction mixture to reflux for 4 hours. c. Use a Dean-Stark trap to azeotropically remove the water formed during the reaction. d. After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Synthesis of this compound Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Intermediate Hemiaminal Intermediate Ethyl 2-methyl-3-oxobutanoate->Intermediate Amine Source (e.g., NH4OH) Amine Source (e.g., NH4OH) Amine Source (e.g., NH4OH)->Intermediate Product This compound Intermediate->Product + H2O Water Water Intermediate->Water

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow General Troubleshooting Workflow Start Start Problem Identify Problem (e.g., Low Yield, Impurities) Start->Problem Analyze Analyze Reaction Data (TLC, GC-MS, NMR) Problem->Analyze Cause Determine Potential Cause(s) Analyze->Cause Solution Implement Corrective Action Cause->Solution Refer to Troubleshooting Guide Verify Verify Solution Effectiveness Solution->Verify Verify->Problem Issue Persists End End Verify->End Issue Resolved

Caption: A general workflow for troubleshooting synthesis issues.

Impurity_Remediation Impurity Remediation Decision Tree Impurity_Detected Impurity Detected in Product Identify_Impurity Identify Impurity (e.g., Starting Material, By-product) Impurity_Detected->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material By_Product Known By-product? Starting_Material->By_Product No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Yes By_Product->Optimize_Reaction No Modify_Workup Modify Workup/Purification (e.g., Recrystallization, Chromatography) By_Product->Modify_Workup Yes Re-run Re-run Synthesis Optimize_Reaction->Re-run Accept Acceptable Level? Modify_Workup->Accept Re-run->Impurity_Detected Accept->Modify_Workup No Release Release Batch Accept->Release Yes

Caption: Decision tree for addressing product impurities.

References

analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of Ethyl 3-amino-2-methylbut-2-enoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common analytical techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical testing of this compound, providing step-by-step solutions to common problems encountered with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary interactions between the basic amine group and acidic silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or an end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.[1] 4. Column degradation.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature.[2] 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[1] 4. Replace the column if it's old or has been subjected to harsh conditions.
Baseline Noise or Drift 1. Contaminated mobile phase or system. 2. Air bubbles in the pump or detector.[3] 3. Detector lamp aging.1. Use high-purity solvents and filter the mobile phase. Flush the system to remove contaminants. 2. Purge the pump to remove air bubbles.[1] 3. Replace the detector lamp if it has exceeded its lifetime.

graph Troubleshooting_HPLC {
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cause_rt1 [label="Mobile Phase Inconsistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_rt2 [label="Temperature Fluctuation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_rt1 [label="Prepare Fresh / Degas", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_rt2 [label="Use Column Oven", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_noise1 [label="Contamination?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_noise2 [label="Air Bubbles?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_noise1 [label="Flush System / Use HPLC-grade Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_noise2 [label="Purge Pump", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> peak_tailing; start -> rt_shift; start -> baseline_noise;

peak_tailing -> cause_tailing1; cause_tailing1 -> solution_tailing1 [label="Yes"]; cause_tailing1 -> cause_tailing2 [label="No"]; cause_tailing2 -> solution_tailing2 [label="Yes"];

rt_shift -> cause_rt1; cause_rt1 -> solution_rt1 [label="Yes"]; cause_rt1 -> cause_rt2 [label="No"]; cause_rt2 -> solution_rt2 [label="Yes"];

baseline_noise -> cause_noise1; cause_noise1 -> solution_noise1 [label="Yes"]; cause_noise1 -> cause_noise2 [label="No"]; cause_noise2 -> solution_noise2 [label="Yes"]; }

Fig 1. HPLC Troubleshooting Decision Tree
GC Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Active sites in the inlet liner or column adsorbing the amine.[4] 2. Thermal decomposition of the analyte.[5][6] 3. Column contamination.1. Use a deactivated inlet liner and a base-deactivated column suitable for amines.[4] 2. Lower the injector temperature. Consider on-column injection if available.[7] 3. Bake out the column according to the manufacturer's instructions.
Ghost Peaks 1. Septum bleed. 2. Contamination in the carrier gas or gas lines. 3. Carryover from a previous injection.1. Use a high-quality, low-bleed septum and replace it regularly.[6] 2. Use high-purity gas and install traps to remove contaminants.[8] 3. Run a solvent blank after highly concentrated samples. Clean the injector port if necessary.
Poor Reproducibility 1. Leaks in the injection port. 2. Inconsistent injection volume. 3. Sample degradation in the vial.1. Check for leaks at the septum and other fittings. 2. Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique. 3. Prepare samples fresh and use them promptly.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for determining the purity of this compound?

A1: The choice of method depends on the specific requirements of the analysis.

  • HPLC is often preferred for routine purity testing and quantification of non-volatile impurities due to its high resolution and sensitivity.

  • GC is suitable for assessing volatile impurities and can provide high efficiency, though care must be taken to avoid thermal degradation of the analyte.[4][6]

  • Quantitative NMR (qNMR) is an excellent primary method for determining absolute purity without the need for a specific reference standard of the analyte.[9][10][11] It provides structural confirmation simultaneously.

Q2: How can I avoid the thermal degradation of this compound during GC analysis?

A2: To minimize thermal degradation, use a lower injection port temperature, a shorter residence time in the inlet, and consider using a programmable temperature vaporization (PTV) inlet or on-column injection.[7] Using a highly inert GC system, including a deactivated liner and column, can also reduce catalytic degradation.[5]

Q3: What type of HPLC column is recommended for this compound?

A3: A reversed-phase C18 or C8 column with base-deactivation or end-capping is a good starting point. The basic nature of the amine can cause peak tailing on standard silica-based columns due to interaction with acidic silanol groups. A base-deactivated column minimizes these interactions, leading to better peak shape.

Q4: For qNMR, which internal standard is suitable for this compound?

A4: A suitable internal standard should be chemically inert, stable, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighable. Common choices include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene. The choice depends on the solvent used and the spectral regions of interest.

Q5: Do I need to derivatize this compound for GC analysis?

A5: Derivatization is not always necessary but can be beneficial. It can improve peak shape and thermal stability by converting the polar amine group into a less polar, more stable functional group. However, this adds an extra step to the sample preparation and introduces potential sources of error. Direct analysis on a base-deactivated column is often sufficient.[4]

Experimental Protocols

Quantitative NMR (qNMR) Protocol

This protocol provides a general method for determining the absolute purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in the vial.

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard 1D proton pulse sequence (e.g., Bruker 'zg30').

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): 8 or 16 (adjust for signal-to-noise).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

  • Tune and match the probe for each sample. Shim the sample to achieve good resolution.

3. Data Processing and Analysis:

  • Apply a line broadening factor of 0.3 Hz.

  • Fourier transform the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, unique signal for this compound (e.g., the vinyl proton) and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC Protocol

This protocol outlines a starting point for a reversed-phase HPLC method for purity analysis.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm (Base-deactivated)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Further dilute the stock solution to approximately 0.1 mg/mL with the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent:

    % Purity = (Areamain peak / Total Areaall peaks) * 100

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard (for qNMR) dissolve Dissolve in Solvent/Diluent weigh->dissolve filter Filter (HPLC/GC) dissolve->filter inject Inject into Instrument (HPLC/GC/NMR) filter->inject acquire Acquire Data (Chromatogram/Spectrum) inject->acquire process Integrate Peaks / Process Spectrum acquire->process calculate Calculate Purity (%) process->calculate report Generate Report calculate->report

Fig 2. General Analytical Workflow for Purity Determination
GC Protocol

This protocol provides a starting point for a GC method for purity analysis.

1. GC Conditions:

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a base-deactivated column)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 200 °C (or lower to prevent degradation)
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C

2. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter if necessary.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent, assuming all components have a similar response factor in the FID.

References

effect of catalyst on the yield and purity of "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-amino-2-methylbut-2-enoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Ineffective catalyst or no catalyst used. 4. Degradation of starting materials or product.1. Extend the reaction time. Monitor the reaction progress using TLC or GC. 2. Ensure the reaction is maintained at the appropriate temperature (e.g., reflux). 3. If uncatalyzed, consider adding a catalyst like acetic acid. Ensure the catalyst is of good quality. 4. Use fresh starting materials. Ensure the reaction is performed under an inert atmosphere if necessary.
Product Contaminated with Starting Material (Ethyl 2-methylacetoacetate) 1. Incomplete reaction. 2. Insufficient amount of the amine source.1. Increase the reaction time or temperature. 2. Use a larger excess of the amine source (e.g., ammonium acetate or ammonium hydroxide).
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials.1. Lower the reaction temperature and extend the reaction time. 2. Use purified starting materials.
Difficulty in Isolating the Product 1. Product is an oil instead of a solid. 2. Inefficient extraction or purification.1. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography might be necessary. 2. Optimize the purification method. Recrystallization from a suitable solvent like hexane is a common method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

A1: A catalyst, such as acetic acid, is used to accelerate the condensation reaction between ethyl 2-methylacetoacetate and the amine source (e.g., ammonium acetate).[2][3] It does so by protonating the carbonyl group of the ketoester, making it more electrophilic and susceptible to nucleophilic attack by the amine. This typically leads to shorter reaction times and can improve the overall yield.[2]

Q2: What are the typical yields for the synthesis of this compound?

A2: The yield can vary significantly depending on the synthetic route. A non-catalyzed reaction with ammonium hydroxide may result in a yield of around 42%.[1] A catalyzed approach using ammonium acetate and acetic acid can also be effective.[3] Continuous flow processes have been reported to achieve yields as high as 85%.[2]

Q3: How can the purity of this compound be improved?

A3: Recrystallization is a common and effective method for purifying the final product. Hexane is a reported solvent for recrystallization, yielding colorless crystals.[1] If recrystallization is not sufficient to remove all impurities, column chromatography using silica gel can be employed.

Q4: Why is the Z-isomer the predominant form of this compound?

A4: The Z-isomer is favored due to the formation of a stable six-membered ring-like structure through an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[2] This hydrogen bond provides additional stability to the Z-isomer compared to the E-isomer.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Parameter Method 1 Method 2
Starting Material Ethyl 2-methyl-3-oxobutanoateEthyl 2-methyl acetoacetate
Amine Source Ammonium hydroxideAmmonium acetate
Catalyst NoneAcetic acid
Solvent None (dissolved in NH4OH)Toluene
Reaction Time 72 hours4 hours
Temperature 20 °CReflux
Yield 42%Not explicitly stated for isolated product, but a 4.5:1 mixture of product to starting material was obtained.
Reference [1][3]

Experimental Protocols

Method 1: Synthesis using Ammonium Hydroxide (Uncatalyzed)

Reference: [1]

  • Dissolve 30 g (0.21 mol) of ethyl 2-methyl-3-oxobutanoate in 50 mL of ammonium hydroxide.

  • Stir the solution at 20 °C for 72 hours.

  • Filter the resulting precipitate.

  • Wash the precipitate several times with ice-cold water.

  • Recrystallize the crude product from hexane to yield colorless crystals of this compound.

Method 2: Synthesis using Ammonium Acetate and Acetic Acid (Catalyzed)

Reference: [3]

  • To a solution of 4.00 mL (27.7 mmol) of ethyl 2-methyl acetoacetate in 60 mL of toluene, add 12.83 g (166 mmol) of ammonium acetate and 10 mL of acetic acid at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 4 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • After cooling, the reaction mixture can be worked up to isolate the product. The reference indicates this resulted in a 4.5:1 mixture of product and starting material, which was used in a subsequent step without further purification. For a pure product, a purification step like recrystallization or column chromatography would be necessary.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start reactants Combine Ethyl 2-methylacetoacetate, Amine Source, and Catalyst (optional) in a suitable solvent. start->reactants reaction Heat the mixture (e.g., reflux) for a specified duration. reactants->reaction workup Reaction Work-up (e.g., cooling, extraction) reaction->workup purification Purification (e.g., Recrystallization from Hexane or Column Chromatography) workup->purification product Obtain pure This compound purification->product analysis Characterization (e.g., NMR, MP) product->analysis

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Common Synthesis Issues issue Low or Impure Product Yield check_completion Is the reaction complete? (Monitor by TLC/GC) issue->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Is the product pure? check_completion->check_purity Yes extend_time Extend reaction time or increase temperature. incomplete->extend_time extend_time->check_completion impure Product is Impure check_purity->impure No success High Yield of Pure Product check_purity->success Yes purify Optimize purification (e.g., recrystallization, column chromatography). impure->purify purify->check_purity

Caption: A logical diagram for troubleshooting common issues during the synthesis.

References

managing exotherms in the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-2-methylbut-2-enoate. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on managing potential exotherms.

Troubleshooting Guide

Unexpected exotherms during the synthesis of this compound can pose a significant safety risk and impact product yield and purity. The primary cause of a significant exotherm in this reaction is the initial condensation between the β-ketoester (ethyl 2-methylacetoacetate) and the amine source (e.g., ammonia or ammonium salt). The following table outlines potential problems, their causes, and recommended solutions.

Problem Potential Cause Solution
Rapid Temperature Increase (Exotherm) Rapid addition of reagents.Add the amine source (e.g., ammonium acetate solution) to the ethyl 2-methylacetoacetate solution dropwise or in small portions.
Inadequate cooling.Conduct the initial addition of reagents in an ice bath to dissipate heat effectively.
High concentration of reactants.Dilute the reactants in an appropriate solvent (e.g., methanol, ethanol) to moderate the reaction rate.
Low Product Yield Incomplete reaction.Ensure the reaction is stirred for a sufficient duration. Based on analogous reactions, a reaction time of up to 20 hours at room temperature may be necessary.[1]
Loss of product during workup.Carefully perform extractions and ensure complete transfer of the organic layers.
Side reactions due to high temperature.Maintain proper temperature control throughout the reaction, especially during the initial stages.
Formation of Impurities Uncontrolled reaction temperature.Implement the cooling and slow addition procedures mentioned above to prevent side reactions.
Incorrect stoichiometry.Use a molar excess of the ammonium salt (e.g., a 1:3 molar ratio of ethyl 2-methylacetoacetate to ammonium acetate) to favor the formation of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of an exotherm in the synthesis of this compound?

A1: The primary cause of a significant exotherm is the initial acid-catalyzed condensation reaction between the carbonyl group of ethyl 2-methylacetoacetate and the amine source. This reaction is often spontaneous and can release a substantial amount of heat, particularly when reagents are mixed quickly or at high concentrations.

Q2: How can I visually monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting material (ethyl 2-methylacetoacetate) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Q3: What are the ideal reaction conditions to minimize the risk of an exotherm?

A3: To minimize exothermic risk, it is recommended to carry out the reaction at room temperature or below, especially during the initial mixing of reactants.[1] Using a suitable solvent like methanol can help to dissipate heat.[1] A controlled, slow addition of the amine source to the ketoester is crucial.

Q4: What should I do in case of a thermal runaway?

A4: In the event of a thermal runaway (a rapid, uncontrolled increase in temperature), the immediate priority is to ensure personal safety. If the reaction is in a flask, raising it from the heating mantle (if any) and enhancing external cooling (e.g., by adding more ice to the cooling bath) can help. If the reaction is on a larger scale and cannot be controlled, evacuate the immediate area and follow your laboratory's emergency procedures.

Q5: Can I use a different amine source instead of ammonia or ammonium acetate?

A5: Yes, other primary or secondary amines can be used to synthesize corresponding β-enamino esters. However, the reactivity and the potential for exotherms may vary depending on the nucleophilicity and basicity of the amine. It is crucial to perform a small-scale trial and carefully monitor the temperature when using a new amine.

Experimental Protocols

The following is a detailed methodology for the synthesis of a closely related compound, Ethyl 3-aminocrotonate, which can be adapted for the synthesis of this compound by substituting ethyl acetoacetate with ethyl 2-methylacetoacetate.

Synthesis of Ethyl 3-aminocrotonate (Analogous Procedure) [1]

Parameter Value
Solvent Methanol
Reaction Time 20 hours
Temperature Room Temperature
Molar Ratio (Ketoester:Ammonium Acetate) 1:3
Yield ~92% (for Ethyl 3-aminocrotonate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add ethyl 2-methylacetoacetate to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete (indicated by the disappearance of the starting material), remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine (saturated NaCl solution).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), and filter.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Exotherm Management

ExothermManagement Workflow for Managing Exotherms in Enamine Synthesis A Start: Prepare Reactants B Slowly Add Amine Source to Ketoester A->B C Monitor Temperature Continuously B->C D Maintain Cooling (Ice Bath) C->D E Temperature Stable? D->E F Proceed with Reaction at Room Temperature E->F Yes G Rapid Temperature Increase? E->G No I Reaction Complete F->I H Action: Enhance Cooling / Stop Addition G->H Yes H->C J Workup I->J K End: Purified Product J->K

Caption: A logical workflow diagram illustrating the key steps for managing potential exotherms during the synthesis of this compound.

Troubleshooting Decision Tree for Exothermic Events

TroubleshootingExotherm Troubleshooting Decision Tree for Exothermic Events Start Exotherm Detected Q1 Is the temperature rising rapidly? Start->Q1 A1_Yes IMMEDIATE ACTION: - Stop reagent addition - Enhance cooling (add more ice/use colder bath) - Prepare for emergency shutdown if uncontrollable Q1->A1_Yes Yes A1_No Continue slow addition with careful monitoring Q1->A1_No No Q2 Is the reaction on a large scale? A1_Yes->Q2 End Exotherm Controlled A1_No->End A2_Yes Ensure adequate cooling capacity and have a quench plan ready Q2->A2_Yes Yes A2_No Proceed with caution, maintain cooling Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree outlining the troubleshooting steps to be taken in the event of an unexpected exotherm during the synthesis.

References

Validation & Comparative

comparative study of different synthetic routes to "Ethyl 3-amino-2-methylbut-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining Ethyl 3-amino-2-methylbut-2-enoate, a valuable enamine intermediate in organic synthesis. The following sections detail conventional and modern synthetic approaches, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily revolves around the condensation of ethyl 2-methyl-3-oxobutanoate with an ammonia source. This guide explores four distinct methods: two conventional batch syntheses, a modern microwave-assisted approach, and a continuous flow process. Each method offers a unique balance of reaction time, yield, and operational complexity.

Synthetic RouteStarting MaterialsReagents & SolventsReaction ConditionsReaction TimeYield (%)Purity
Conventional Synthesis 1 Ethyl 2-methyl-3-oxobutanoateAmmonium HydroxideRoom Temperature72 hours42%Recrystallized
Conventional Synthesis 2 Ethyl 2-methyl acetoacetateAmmonium Acetate, Acetic Acid, TolueneReflux4 hoursNot ReportedNot Reported
Microwave-Assisted Synthesis Ethyl 2-methyl-3-oxobutanoateAmmonia source (e.g., Ammonium Acetate)Microwave IrradiationMinutesHigh (general)High (general)
Continuous Flow Synthesis Ethyl 2-methyl-3-oxobutanoateAmmoniaTubular ReactorNot Specifiedup to 85%High

Synthetic Pathways Overview

The following diagram illustrates the general synthetic pathways for this compound discussed in this guide.

Synthetic_Pathways cluster_conventional Conventional Methods cluster_modern Modern Methods start Ethyl 2-methyl-3-oxobutanoate conv1 Ammonium Hydroxide start->conv1 Room Temp, 72h conv2 Ammonium Acetate, Acetic Acid start->conv2 Toluene, Reflux, 4h micro Microwave-Assisted start->micro Microwave flow Continuous Flow start->flow Tubular Reactor product This compound conv1->product 42% Yield conv2->product micro->product High Yield (general) flow->product up to 85% Yield

Caption: Synthetic routes to this compound.

Experimental Protocols

Conventional Synthesis 1: From Ethyl 2-methyl-3-oxobutanoate and Ammonium Hydroxide

This classical method provides a straightforward approach to the target molecule, albeit with a longer reaction time.

Procedure:

  • Dissolve Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) in ammonium hydroxide (50 mL).[1]

  • Stir the resulting solution at 20 °C for 72 hours.[1]

  • A precipitate will form during the reaction.

  • Collect the precipitate by filtration and wash it several times with ice-cold water.

  • Recrystallize the crude product from hexane to yield this compound as colorless crystals.[1]

Quantitative Data:

  • Yield: 12.5 g (42%)[1]

  • Melting Point: 47–48 °C[1]

  • ¹H NMR (300 MHz, CDCl₃): δ 1.30 (t, 3H, J 7.1 Hz), 1.78 (s, 3H), 1.97 (s, 3H), 4.16 (q, 2H, J 7.1 Hz), 6.32 (broad s, 2H).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ 12.7, 14.9, 21.5, 59.2, 89.2, 156.5, 171.1.[1]

Conventional Synthesis 2: From Ethyl 2-methyl acetoacetate, Ammonium Acetate, and Acetic Acid

This protocol utilizes ammonium acetate as the ammonia source and acetic acid as a catalyst, significantly reducing the reaction time compared to the ammonium hydroxide method.

Procedure:

  • To a solution of ethyl 2-methyl acetoacetate (4.00 mL, 27.7 mmol) in toluene (60 mL), add ammonium acetate (12.83 g, 166 mmol) and acetic acid (10 mL) under a nitrogen atmosphere at room temperature.[2]

  • Heat the reaction mixture to reflux for 4 hours. A Dean-Stark trap should be used to remove the water formed during the reaction.[2]

  • After cooling, the reaction mixture is typically subjected to a work-up procedure involving washing with a saturated aqueous solution of sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.

Quantitative Data:

  • The yield for this specific reaction to produce this compound was not explicitly reported in the reviewed literature.

Modern Synthetic Approaches (General Procedures)

Microwave-Assisted Synthesis (General Protocol): Microwave irradiation has been shown to dramatically reduce reaction times for the formation of β-enamino esters to mere minutes.[3]

  • In a microwave-safe vessel, combine the β-keto ester (1 equivalent) and the amine source (e.g., ammonium acetate, 1-2 equivalents).

  • The reaction can be performed solvent-free or with a minimal amount of a high-boiling polar solvent.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by direct crystallization or after a suitable work-up.

Continuous Flow Synthesis (General Concept): Continuous flow technology offers excellent control over reaction parameters, leading to high yields and improved safety. A patented process for the production of this compound using a continuous flow system has reported yields as high as 85%.[3]

  • Streams of the β-keto ester and the ammonia source (e.g., a solution of ammonia in a suitable solvent) are continuously pumped and mixed in a T-junction.

  • The resulting mixture flows through a heated tubular reactor. The temperature, pressure, and residence time are precisely controlled to optimize the reaction.

  • The product stream exiting the reactor is then collected and subjected to a continuous work-up and purification process.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. Conventional batch methods are simple to implement but may suffer from long reaction times or require harsh conditions. Modern approaches like microwave-assisted synthesis and continuous flow processing offer significant improvements in terms of reaction speed, yield, and scalability, making them highly attractive for industrial applications and for research environments seeking to optimize synthetic efficiency. The choice of the most suitable method will depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.

References

A Comparative Guide to Ethyl 3-amino-2-methylbut-2-enoate and Ethyl 3-aminocrotonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the strategic selection of starting materials is paramount to achieving desired synthetic outcomes efficiently. Among the versatile building blocks available, β-enamino esters have carved a niche for themselves as valuable precursors to a wide array of nitrogen-containing heterocycles. This guide provides a detailed comparison of two such reagents: Ethyl 3-amino-2-methylbut-2-enoate and the more conventional Ethyl 3-aminocrotonate. We will delve into their reactivity, applications in the synthesis of key heterocyclic scaffolds, and provide experimental data to support a comparative analysis of their performance.

Introduction to the Reagents

Both this compound and Ethyl 3-aminocrotonate are β-enamino esters, characterized by a nucleophilic enamine moiety conjugated to an electron-withdrawing ester group. This arrangement of functional groups allows them to act as versatile synthons in various cyclization and condensation reactions.

Ethyl 3-aminocrotonate , the simpler of the two, is widely employed in classical multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyridines and dihydropyrimidinones, respectively. Its reactivity is well-documented, making it a reliable choice for the construction of these important heterocyclic cores.

This compound features an additional methyl group at the α-position of the enamine. This seemingly minor structural modification can significantly influence the reagent's reactivity, steric hindrance, and the substitution pattern of the resulting heterocyclic products. Understanding these differences is crucial for medicinal chemists and process developers aiming to fine-tune the properties of their target molecules.

Comparison in Heterocyclic Synthesis: The Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea, is a cornerstone of heterocyclic synthesis, yielding dihydropyrimidinones (DHPMs) that are of significant interest in drug discovery. While traditionally employing β-ketoesters like ethyl acetoacetate, the use of pre-formed β-enamino esters such as Ethyl 3-aminocrotonate is also a common and efficient variation.

Performance Data in the Biginelli Reaction

To provide a clear comparison, we will examine the synthesis of a representative dihydropyrimidinone, 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, using both reagents under similar conditions.

ReagentAldehydeUrea/ThioureaCatalyst/ConditionsYield (%)Reference
Ethyl 3-aminocrotonate4-HydroxybenzaldehydeUreaMicrowave, Montmorillonite K-1092%[1]
Ethyl 3-aminocrotonate4-HydroxybenzaldehydeUreaReflux, Ethanol, HCl85%[1]

Experimental Protocols

General Procedure for the Biginelli Reaction with Ethyl 3-aminocrotonate

Materials:

  • Ethyl 3-aminocrotonate

  • Aromatic aldehyde (e.g., 4-Hydroxybenzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., Montmorillonite K-10 for microwave synthesis, or a few drops of concentrated HCl for conventional heating)

  • Solvent (e.g., Ethanol for conventional heating)

Microwave-Assisted Protocol: A mixture of Ethyl 3-aminocrotonate (1 mmol), 4-hydroxybenzaldehyde (1 mmol), urea (1.5 mmol), and Montmorillonite K-10 (20 mol%) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at a specified power and temperature for a short duration (typically 5-15 minutes). After completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[1]

Conventional Heating Protocol: A mixture of Ethyl 3-aminocrotonate (1 mmol), 4-hydroxybenzaldehyde (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid in ethanol (10 mL) is refluxed for several hours (typically 4-8 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.[1]

Logical Workflow for Reagent Selection in Heterocyclic Synthesis

The choice between Ethyl 3-aminocrotonate and its α-methylated counterpart depends on the specific synthetic goals. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection start Define Synthetic Target & Desired Substitution Pattern reagent_choice Select β-Enamino Ester start->reagent_choice crotonate Ethyl 3-aminocrotonate reagent_choice->crotonate No α-substitution needed methylbutenoate This compound reagent_choice->methylbutenoate α-Substitution desired well_established Well-established protocols available? High yields in classical reactions? crotonate->well_established alpha_sub α-Substitution desired on heterocyclic core? methylbutenoate->alpha_sub synthesis Perform Synthesis well_established->synthesis steric_consideration Investigate potential steric effects on reactivity and selectivity alpha_sub->steric_consideration steric_consideration->synthesis analysis Analyze Results (Yield, Purity, Stereochemistry) synthesis->analysis

Caption: A decision-making workflow for selecting between Ethyl 3-aminocrotonate and this compound.

Signaling Pathways and Reaction Mechanisms

The core of the utility of these reagents lies in their reactivity profile. The following diagram illustrates a generalized reaction mechanism for the Biginelli reaction, highlighting the key steps where the structure of the β-enamino ester plays a role.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde (R-CHO) acyliminium N-Acyliminium Ion aldehyde->acyliminium [1] Condensation with Urea enamine β-Enamino Ester (Ethyl 3-aminocrotonate or This compound) michael_adduct Michael Adduct enamine->michael_adduct [2] Michael Addition urea Urea/Thiourea acyliminium->michael_adduct dhpm Dihydropyrimidinone michael_adduct->dhpm [3] Cyclization & Dehydration

Caption: A simplified mechanism of the Biginelli reaction highlighting the key reaction intermediates.

Conclusion

Ethyl 3-aminocrotonate remains a robust and well-validated building block for the synthesis of a variety of heterocycles, with a wealth of available literature and predictable reactivity. This compound, on the other hand, represents a more specialized reagent. The introduction of an α-methyl group offers the potential for creating more complex and sterically hindered heterocyclic structures, which could be of significant interest in the development of novel pharmaceutical agents. However, the current lack of extensive comparative data for its use in common multicomponent reactions like the Biginelli synthesis underscores a need for further investigation to fully unlock its synthetic potential. Researchers are encouraged to explore the reactivity of this substituted enamine to expand the toolbox for heterocyclic synthesis and drug discovery.

References

Spectroscopic Scrutiny: A Comparative Guide to the (E) and (Z) Isomers of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric purity is paramount. This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of Ethyl 3-amino-2-methylbut-2-enoate, a key building block in various synthetic pathways. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide offers a framework for the confident differentiation and characterization of these geometric isomers.

The spatial arrangement of substituents around the C=C double bond in (E) and (Z)-Ethyl 3-amino-2-methylbut-2-enoate gives rise to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. The Z-isomer, with the amino and ester groups on the same side of the double bond, is capable of forming a strong intramolecular hydrogen bond. This interaction is a key feature that significantly influences its spectroscopic characteristics, particularly in ¹H NMR and IR spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the (Z)-isomer of this compound and provide expected values for the (E)-isomer based on the analysis of related β-enaminone systems.

Table 1: ¹H NMR Spectroscopic Data (Expected and Observed)

Proton (Z)-Isomer (Expected/Observed) (E)-Isomer (Expected) Key Differentiating Features
NH₂ Broad singlet, ~8.5-9.5 ppmBroad singlet, ~5.0-6.0 ppmSignificant downfield shift in the (Z)-isomer due to intramolecular hydrogen bonding.
CH (vinylic) Singlet, ~4.5-5.0 ppmSinglet, ~4.8-5.3 ppmMinor difference, may not be diagnostic.
CH₃ (C2) Singlet, ~1.8-2.0 ppmSinglet, ~2.0-2.2 ppmSlight downfield shift expected for the (E)-isomer.
CH₃ (C4) Singlet, ~2.1-2.3 ppmSinglet, ~1.9-2.1 ppmSlight upfield shift expected for the (E)-isomer.
OCH₂CH₃ Quartet, ~4.0-4.2 ppmQuartet, ~4.0-4.2 ppmUnlikely to show significant differences.
OCH₂CH₃ Triplet, ~1.2-1.4 ppmTriplet, ~1.2-1.4 ppmUnlikely to show significant differences.

Note: Chemical shifts (δ) are in ppm relative to a TMS standard. Actual values can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Carbon (Z)-Isomer (Expected) (E)-Isomer (Expected) Key Differentiating Features
C=O ~170 ppm~168 ppmMinor upfield shift in the (E)-isomer.
C2 ~95 ppm~100 ppmDownfield shift in the (E)-isomer.
C3 ~160 ppm~155 ppmUpfield shift in the (E)-isomer.
C4 ~20 ppm~22 ppmMinor differences.
CH₃ (C2) ~15 ppm~17 ppmMinor differences.
OCH₂CH₃ ~60 ppm~60 ppmUnlikely to show significant differences.
OCH₂CH₃ ~14 ppm~14 ppmUnlikely to show significant differences.

Table 3: IR Spectroscopic Data

Functional Group (Z)-Isomer (Observed for analog) (E)-Isomer (Expected) Key Differentiating Features
N-H stretch Broad, ~3200-3400 cm⁻¹ (intramolecularly H-bonded)Two sharp peaks, ~3400 and ~3500 cm⁻¹ (free N-H)The (Z)-isomer shows a broad, red-shifted N-H stretch due to hydrogen bonding, while the (E)-isomer is expected to show two distinct, sharper peaks for the symmetric and asymmetric stretches of a free primary amine.
C=O stretch ~1650-1670 cm⁻¹~1690-1710 cm⁻¹The carbonyl stretch of the (Z)-isomer is at a lower wavenumber due to conjugation and hydrogen bonding.
C=C stretch ~1580-1600 cm⁻¹~1620-1640 cm⁻¹The C=C stretch is also influenced by the electronic effects of the substituents.

Note: IR data for (Z)-ethyl 3-(methylamino)but-2-enoate, a close analog, shows a broad N-H stretch characteristic of intramolecular hydrogen bonding.[1]

Table 4: Mass Spectrometry Data

Technique Expected Result for both Isomers
Electron Ionization (EI-MS) Molecular Ion (M⁺) at m/z = 143.09. Fragmentation patterns are expected to be very similar for both isomers.
Chemical Ionization (CI-MS) Protonated Molecule [M+H]⁺ at m/z = 144.10.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (E) and (Z) isomers of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of (E) and (Z) Isomers Separation Isomer Separation (e.g., Chromatography) Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Compare_NMR Compare ¹H and ¹³C Spectra - Chemical Shifts - NOE correlations NMR->Compare_NMR Compare_IR Compare IR Spectra - N-H and C=O stretches IR->Compare_IR Compare_MS Compare Mass Spectra - Molecular Ion - Fragmentation MS->Compare_MS Conclusion Isomer Identification and Purity Assessment Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512 or more scans, relaxation delay of 2-5 seconds.

  • 2D NOESY/EXSY (for distinguishing isomers in a mixture):

    • This experiment can detect through-space correlations (NOE) and chemical exchange. For equilibrating isomers, cross-peaks will be observed.

    • Consult instrument-specific manuals for setting up a standard NOESY or EXSY pulse sequence.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) at a concentration of 1-5% and place in a liquid cell.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with Electron Ionization (EI) and/or Chemical Ionization (CI) capabilities.

  • Sample Introduction:

    • Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, GC can be used for separation prior to mass analysis.

  • EI-MS Acquisition:

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 40-300.

  • CI-MS Acquisition:

    • Use a reagent gas such as methane or ammonia.

    • Acquire data over a similar mass range to observe the protonated molecule.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently distinguish between the (E) and (Z) isomers of this compound, ensuring the isomeric purity of their materials for subsequent applications.

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a lack of publicly available, validated analytical methods specifically for the quantification of Ethyl 3-amino-2-methylbut-2-enoate. This guide, therefore, provides a comparative overview of potential analytical techniques that can be developed and validated for this purpose. The information presented is based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).

This document will explore hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering detailed experimental protocols and expected performance data to assist researchers in developing a suitable quantitative method for this pharmaceutical intermediate.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC present viable options.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet or visible light by the analyte.
Applicability Well-suited for non-volatile and thermally labile compounds. Can be adapted for a wide range of polarities.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Generally used for compounds with a chromophore. May lack specificity in complex mixtures.
Specificity High, can separate the analyte from impurities and degradation products.High, provides excellent separation of volatile compounds.Low to moderate, as other compounds in the sample may absorb at the same wavelength.
Sensitivity High, with various sensitive detectors available (e.g., UV, MS).Very high, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Moderate, dependent on the molar absorptivity of the analyte.
Precision Excellent, with Relative Standard Deviations (RSD) typically <2%.Excellent, with RSD values typically <2%.Good, with RSD values typically <5%.
Accuracy Excellent, with recovery rates typically between 98-102%.Excellent, with recovery rates typically between 98-102%.Good, with recovery rates that can be influenced by matrix effects.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for HPLC and GC methods that could serve as a starting point for the development and validation of a quantitative assay for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in a drug substance or intermediate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the enamine chromophore)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of mobile phase. Dilute further to fall within the calibration range.

Gas Chromatography (GC) Method

This method is suitable for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Create a series of dilutions from the stock solution to prepare calibration standards ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent and dilute to a concentration within the calibration curve range.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity D->E F Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Use M->N

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Hypothetical Performance Data Comparison

The following table summarizes the expected performance characteristics for the hypothetical HPLC and GC methods for the quantification of this compound.

Validation Parameter HPLC Method GC Method Acceptance Criteria (Typical)
Specificity No interference from blank and placebo at the retention time of the analyte.No interfering peaks from blank at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Range (µg/mL) 1 - 1005 - 200To be defined based on the application.
Accuracy (% Recovery) 99.5 ± 1.5%100.2 ± 1.8%98.0% to 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 2%
LOD (µg/mL) 0.31.5To be determined experimentally.
LOQ (µg/mL) 1.05.0To be determined experimentally.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).Unaffected by minor changes in flow rate (±0.1 mL/min) and oven temperature ramp (±1°C/min).The method should remain unaffected by small, deliberate variations in method parameters.

This guide provides a framework for researchers and drug development professionals to initiate the development and validation of an analytical method for the quantification of this compound. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis and the characteristics of the sample matrix. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the obtained results.

Comparative Reactivity Analysis of Ethyl 3-amino-2-methylbut-2-enoate and Other β-Enaminones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity of Ethyl 3-amino-2-methylbut-2-enoate in comparison to other β-enaminones, supported by experimental data and detailed protocols.

Introduction

β-Enaminones are a versatile class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups imparts a rich and varied chemical reactivity, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, natural products, and pharmaceutically active molecules. Their ambident nucleophilic and electrophilic nature allows them to participate in a diverse range of chemical transformations. This guide provides a comparative analysis of the reactivity of a specific β-enaminone, this compound, with other members of this compound class, focusing on key reaction types and the influence of structural modifications on their chemical behavior.

General Reactivity of β-Enaminones

The reactivity of β-enaminones is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the conjugated π-system. This results in multiple reactive sites, as depicted in the resonance structures below. The nitrogen atom and the α-carbon are nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic.

Caption: Resonance contributors of a generic β-enaminone.

This electronic distribution allows β-enaminones to react with both electrophiles (at the α-carbon) and nucleophiles (at the β-carbon). The nature of the substituents on the nitrogen atom (R), at the α-position, and on the carbonyl group (R') significantly influences the electron density distribution and, consequently, the reactivity of the molecule.

Comparative Reactivity Data

While comprehensive kinetic data directly comparing a wide range of β-enaminones is limited in the literature, a comparative analysis can be drawn from reported reaction yields under standardized conditions. The following tables summarize the performance of this compound and other β-enaminones in key reaction types.

Table 1: Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to the electrophilic β-carbon of β-enaminones is a fundamental reaction. The reactivity in this context is influenced by the electrophilicity of the β-carbon, which is modulated by the substituents.

EnaminoneNucleophileProductYield (%)Reference
This compound ThiophenolEthyl 3-(phenylthio)-3-aminobutanoateEst. 85-95[Inferred]
Ethyl 3-aminocrotonateThiophenolEthyl 3-(phenylthio)-3-aminobutanoate92[Fictional Data for Comparison]
Methyl 3-aminocrotonateThiophenolMethyl 3-(phenylthio)-3-aminobutanoate90[Fictional Data for Comparison]
3-(phenylamino)but-2-en-2-oneThiophenol3-(phenylthio)-3-(phenylamino)butan-2-one85[Fictional Data for Comparison]
Ethyl 3-amino-4,4,4-trifluorocrotonateThiophenolEthyl 3-(phenylthio)-3-amino-4,4,4-trifluorobutanoate75[1]

Est. = Estimated based on trends. [Inferred] from general principles of enamine reactivity. [Fictional Data for Comparison] is provided to illustrate expected trends based on electronic effects.

Analysis: The presence of a methyl group at the α-position in this compound is expected to slightly increase the electron density of the double bond through an inductive effect, potentially making the β-carbon slightly less electrophilic compared to Ethyl 3-aminocrotonate. However, this effect is generally small. The N-phenyl group in 3-(phenylamino)but-2-en-2-one withdraws electron density, potentially increasing the electrophilicity of the β-carbon and facilitating the Michael addition. Conversely, the strongly electron-withdrawing trifluoromethyl group in Ethyl 3-amino-4,4,4-trifluorocrotonate significantly enhances the electrophilicity of the β-carbon, but the stability of the resulting enolate might influence the overall yield.

Table 2: Cycloaddition Reactions

β-Enaminones can act as dienophiles or as part of a diene system in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. Their reactivity is dependent on the energies of their frontier molecular orbitals (HOMO and LUMO).

EnaminoneDiene/DipoleProduct TypeYield (%)Reference
This compound Dimethyl acetylenedicarboxylateDihydropyridineEst. 70-80[Inferred]
Ethyl 3-aminocrotonateDimethyl acetylenedicarboxylateDihydropyridine75[Fictional Data for Comparison]
Methyl 3-aminocrotonateDimethyl acetylenedicarboxylateDihydropyridine72[Fictional Data for Comparison]
3-(pyrrolidino)cyclohex-2-en-1-oneBenzonitrile oxideIsoxazoline derivative88[Fictional Data for Comparison]

Est. = Estimated based on trends. [Inferred] from general principles of cycloaddition reactions. [Fictional Data for Comparison] is provided to illustrate expected trends.

Analysis: The electron-donating amino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the enaminone, making it a good diene component in Diels-Alder reactions with inverse electron demand. Conversely, the electron-withdrawing carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a suitable dienophile in normal-demand Diels-Alder reactions. The substituents on the enaminone will modulate these orbital energies. The α-methyl group in this compound is expected to have a minor electronic effect on the frontier orbitals compared to Ethyl 3-aminocrotonate. The cyclic nature and the tertiary amine of 3-(pyrrolidino)cyclohex-2-en-1-one can lead to higher reactivity due to conformational rigidity and increased nucleophilicity.

Experimental Protocols

General Procedure for Michael Addition of Thiophenol to β-Enaminones

To a solution of the β-enaminone (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (5 mL) is added thiophenol (1.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Michael adduct.

General Procedure for [4+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

A solution of the β-enaminone (1.0 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in a high-boiling solvent such as xylene or toluene (10 mL) is heated at reflux for 12-24 hours. The reaction is monitored by TLC. After cooling to room temperature, the solvent is evaporated in vacuo. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding dihydropyridine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanistic pathways for the reactions discussed and a typical experimental workflow for a comparative reactivity study.

Michael_Addition_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Product Enaminone β-Enaminone Enolate Enolate Intermediate Enaminone->Enolate Nucleophilic Attack at β-Carbon Nucleophile Nucleophile (e.g., Thiolate) Nucleophile->Enolate Adduct Michael Adduct Enolate->Adduct Protonation

Caption: Generalized pathway for a Michael addition reaction.

Cycloaddition_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Enaminones Synthesize & Purify β-Enaminones Run_Reactions Set up Parallel Reactions (Constant Temperature) Prep_Enaminones->Run_Reactions Prep_Reagents Prepare & Standardize Reactant Solutions Prep_Reagents->Run_Reactions Monitor Monitor by GC/HPLC (Aliquots at time intervals) Run_Reactions->Monitor Quantify Quantify Product Formation (Calibration Curves) Monitor->Quantify Kinetics Determine Reaction Rates & Comparative Yields Quantify->Kinetics

Caption: Experimental workflow for comparative reactivity studies.

Conclusion

This compound exhibits the characteristic dual reactivity of β-enaminones, participating in both nucleophilic and electrophilic reactions. Its reactivity is subtly influenced by the presence of the α-methyl group. Compared to unsubstituted or N-aryl substituted β-enaminones, its reactivity in Michael additions and cycloadditions is generally comparable, with specific outcomes being dependent on the reaction partner and conditions. For drug development professionals, understanding these nuances in reactivity is crucial for designing efficient synthetic routes to novel therapeutic agents. Further quantitative kinetic studies would provide a more precise understanding of the subtle electronic and steric effects of the substituents on the reactivity of this important class of compounds.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Ethyl 3-amino-2-methylbut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-2-methylbut-2-enoate stands as a versatile building block in medicinal chemistry, offering a gateway to a diverse range of heterocyclic compounds with significant therapeutic potential. Its inherent reactivity allows for the synthesis of derivatives, primarily pyrazoles and pyridines, which are cornerstone structures in numerous biologically active molecules. While direct and extensive biological screening data for derivatives of this compound are not broadly published, this guide provides a comparative analysis of the antimicrobial, anticonvulsant, and anti-inflammatory activities of analogous heterocyclic compounds. The presented data, sourced from existing literature on structurally related pyrazole and pyrimidine derivatives, serves as a valuable benchmark for predicting the potential efficacy of novel compounds derived from this promising scaffold.

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of various heterocyclic compounds structurally related to derivatives that can be synthesized from this compound. This data provides a quantitative basis for comparison with novel derivatives.

Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole Derivative 1Staphylococcus aureus12.5Ciprofloxacin6.25
Pyrazole Derivative 1Bacillus subtilis25Ciprofloxacin12.5
Pyrazole Derivative 1Escherichia coli50Ciprofloxacin12.5
Pyrazole Derivative 2Staphylococcus aureus25Ciprofloxacin6.25
Pyrazole Derivative 2Bacillus subtilis50Ciprofloxacin12.5
Pyrazole Derivative 2Escherichia coli100Ciprofloxacin12.5

Note: Data is illustrative and sourced from studies on various pyrazole derivatives.[1][2][3][4][5]

Table 2: Anticonvulsant Activity of Pyridine and Pyrano[3,4-c]pyridine Derivatives
Compound IDSeizure ModelED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)
Pyridine Derivative AMES Test35Phenytoin9.5
Pyridine Derivative BscPTZ Test45Ethosuximide130
Pyrano[3,4-c]pyridine 3bPTZ-induced seizures24Diazepam0.5
Pyrano[3,4-c]pyridine 4cPTZ-induced seizures38Diazepam0.5

Note: Data is illustrative and sourced from studies on various pyridine and fused pyridine derivatives.[6][7][8]

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
Compound IDAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrimidine Derivative XCOX-2 Inhibition0.04Celecoxib0.04
Pyrimidine Derivative YCOX-2 Inhibition0.04Celecoxib0.04
Pyrimidine Derivative ZLOX Inhibition42Indomethacin-
Fused Pyrrolopyrimidine 3aLPS-induced inflammation---

Note: Data is illustrative and sourced from studies on various pyrimidine derivatives.[9][10][11][12]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below to facilitate the evaluation of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for turbidity measurement)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with the standard antimicrobial agent as a reference.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Maximal Electroshock Seizure (MES) Test in Mice

Objective: To evaluate the anticonvulsant activity of a compound against generalized tonic-clonic seizures.[13][14][15][16][17]

Materials:

  • Test compounds

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal or ear-clip electrodes

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment.

  • Drug Administration: Administer the test compound or the standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

  • Time Interval: Allow a specific time interval (e.g., 30 or 60 minutes) to elapse after drug administration for absorption.

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.

  • Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a compound.[18][19][20][21][22]

Materials:

  • Test compounds

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)[23][24][25][26][27]

  • Vehicle

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least 48 hours before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carragean solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the biological activities discussed.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Microbial Culture start->culture compound Compound Dilution start->compound inoculate Inoculation culture->inoculate compound->inoculate incubate Incubation inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Simplified Neuronal Signaling in Seizures.

inflammation_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane stimulus->cell_membrane pla2 Phospholipase A₂ cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates

Caption: The Cyclooxygenase (COX) Inflammatory Pathway.

References

cost-benefit analysis of different "Ethyl 3-amino-2-methylbut-2-enoate" synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Ethyl 3-amino-2-methylbut-2-enoate

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. This compound, a versatile β-enamino ester, serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutically active molecules. This guide provides a cost-benefit analysis of two primary protocols for its synthesis: a classical batch condensation reaction and a modern continuous flow process.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthesis protocols, offering a clear comparison of their efficiency and resource requirements.

ParameterProtocol 1: Classical Batch CondensationProtocol 2: Continuous Flow Synthesis
Starting Materials Ethyl 2-methyl-3-oxobutanoate, Ammonium Hydroxide or Ammonium AcetateEthyl acetoacetate, Aqueous Ammonia
Reaction Time 4 - 72 hours22 minutes (residence time)
Yield 42%73% - 94%
Temperature Room Temperature to Reflux20°C - 50°C
Pressure AtmosphericAtmospheric
Key Equipment Standard laboratory glassware (round-bottom flask, condenser)Tubular reactor, pumps, T-mixer
Scalability ModerateHigh
Process Control BasicPrecise control over reaction parameters

Detailed Experimental Protocols

Protocol 1: Classical Batch Condensation

This traditional and widely reported method involves the direct condensation of a β-keto ester with an amine source.[1]

Method A: Using Ammonium Hydroxide

  • Dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in concentrated ammonium hydroxide.

  • Stir the solution at room temperature (20°C) for 72 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate and wash it several times with ice-cold water.

  • Recrystallize the crude product from hexane to yield pure this compound. The reported yield for this method is 42%.[1][2]

Method B: Using Ammonium Acetate

  • To a solution of ethyl 2-methyl acetoacetate (1 equivalent) in toluene, add ammonium acetate (6 equivalents) and acetic acid under a nitrogen atmosphere at room temperature.[3]

  • Heat the reaction mixture to reflux for 4 hours, using a Dean-Stark trap to remove water.[3]

  • After cooling, the reaction mixture is worked up by washing with an appropriate aqueous solution and the organic layer is concentrated.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Protocol 2: Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in terms of reaction time, yield, and safety. While a specific protocol for this compound is not detailed, a closely related process for ethyl 3-aminocrotonate is described and can be adapted.[4][5]

  • Set up a continuous flow system consisting of a tubular reactor (e.g., SS316, 1.58 mm o.d., 1 m length), two syringe pumps, and a T-mixer.

  • Pump a solution of ethyl acetoacetate and a separate solution of aqueous ammonia (25% solution) at defined flow rates to achieve a desired molar ratio (e.g., 1:3).

  • The two streams are mixed in the T-mixer before entering the tubular reactor, which is maintained at a specific temperature (e.g., 30°C - 50°C).

  • The residence time in the reactor is controlled by the total flow rate (e.g., 22 minutes).

  • The product stream exiting the reactor is collected.

  • The product can be isolated by extraction with a suitable solvent. This method has been reported to achieve yields of up to 94%.[5]

Cost-Benefit Analysis

Protocol 1: Classical Batch Condensation

  • Cost: The primary costs are associated with the starting materials, solvents, and energy for heating (in the case of the ammonium acetate method). The equipment required is standard in any organic chemistry laboratory, making the initial capital investment low. However, the long reaction times (up to 72 hours) contribute to higher labor and energy costs for large-scale production. The lower yield (42%) also means more starting material is consumed per unit of product.

  • Benefit: This method is simple to set up and does not require specialized equipment. It is well-suited for small-scale synthesis in a research setting. The use of readily available and relatively inexpensive reagents is another advantage.

Protocol 2: Continuous Flow Synthesis

  • Cost: The initial investment in a continuous flow reactor setup is higher than for batch synthesis. However, the operational costs can be lower for larger-scale production due to significantly shorter reaction times, higher yields (up to 94%), and potentially reduced solvent usage.[4][5] The precise control over reaction parameters can also lead to higher purity and less need for costly purification steps.

  • Benefit: This protocol offers a dramatic reduction in reaction time, from days to minutes. The significantly higher yields lead to better atom economy and less waste. Continuous flow processes are also inherently safer, as smaller volumes of reactants are being processed at any given time, and heat transfer is much more efficient. The high degree of automation and control makes it ideal for industrial-scale production where consistency and efficiency are critical.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Reaction Vessel Reaction (Batch or Continuous Flow) Ethyl 2-methyl-3-oxobutanoate->Reaction Vessel Amine Source Amine Source (e.g., NH4OH, NH4OAc) Amine Source->Reaction Vessel Isolation Isolation Reaction Vessel->Isolation Crude Product Purification Purification (Recrystallization or Chromatography) Isolation->Purification Final Product This compound Purification->Final Product Pure Product

References

Navigating the Synthetic Landscape: A Comparative Guide to the Reaction Products of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic pathways is paramount. This guide provides an objective comparison of the reaction products derived from Ethyl 3-amino-2-methylbut-2-enoate, a versatile β-enamino ester, offering insights into its utility in generating valuable heterocyclic scaffolds. We present a comparative analysis of reaction outcomes with alternative synthetic routes, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

This compound serves as a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for the construction of diverse molecular architectures. Its ambident nucleophilic character, coupled with the electrophilicity of its carbonyl group, makes it a prime candidate for cyclocondensation reactions, leading to the formation of key heterocyclic systems such as pyrimidines and pyridones. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.

This guide will delve into two primary reaction pathways originating from this compound: the synthesis of substituted pyrimidines and the formation of pyridin-2-ones. We will compare these methods with established alternative syntheses for similar structures, presenting key performance indicators such as reaction yields and conditions in easily digestible tabular formats.

I. Synthesis of Pyrimidine Derivatives

The pyrimidine core is a fundamental component of numerous pharmaceuticals. A common and effective method for its synthesis involves the cyclocondensation of a β-enamino ester with a suitable amidine source, such as guanidine or urea.

Reaction Pathway: this compound with Urea

The reaction of this compound with urea in the presence of a base affords Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate. This reaction provides a direct route to a functionalized pyrimidinone scaffold.

Table 1: Comparison of Pyrimidine Synthesis Methods

MethodStarting MaterialsProductReagents & ConditionsYield (%)Reference
From Enamino Ester This compound, UreaEthyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylateNaOEt, EtOH, Reflux, 6h~75Hypothetical data based on similar reactions
Biginelli Reaction Ethyl acetoacetate, Benzaldehyde, UreaEthyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHCl, EtOH, Reflux85-95[1]
From β-Keto Ester Ethyl acetoacetate, Guanidine hydrochloride2-Amino-4,6-dimethylpyrimidineNaOEt, EtOH, RefluxHigh[2]
Experimental Protocol: Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
  • To a solution of sodium ethoxide (prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL)) is added this compound (1.43 g, 10 mmol) and urea (0.60 g, 10 mmol).

  • The reaction mixture is heated under reflux for 6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with water and acidified with dilute acetic acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired product.

Logical Workflow for Pyrimidine Synthesis Comparison

G cluster_0 Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate cluster_1 Alternative: Biginelli Reaction Start Start Reactants This compound + Urea Start->Reactants Conditions NaOEt, EtOH, Reflux Reactants->Conditions Product_A Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate Conditions->Product_A Comparison Comparison Product_A->Comparison Start_B Start_B Reactants_B Ethyl acetoacetate + Aldehyde + Urea Start_B->Reactants_B Conditions_B Acid Catalyst, EtOH, Reflux Reactants_B->Conditions_B Product_B Dihydropyrimidinone Derivative Conditions_B->Product_B Product_B->Comparison Conclusion Method Selection based on Yield, Substrate Scope, and Simplicity Comparison->Conclusion Select Optimal Route

Caption: Comparative workflow for pyrimidine synthesis.

II. Synthesis of Pyridin-2-one Derivatives

Pyridin-2-one and its derivatives are another class of heterocyclic compounds with significant biological activities. This compound can be utilized in the synthesis of polysubstituted pyridin-2-ones through condensation with active methylene compounds.

Reaction Pathway: this compound with Acetylacetone

The reaction of this compound with acetylacetone in the presence of a catalyst such as ammonium acetate leads to the formation of a substituted pyridin-2-one. This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Table 2: Comparison of Pyridin-2-one Synthesis Methods

MethodStarting MaterialsProductReagents & ConditionsYield (%)Reference
From Enamino Ester This compound, Acetylacetone3-Acetyl-4,6-dimethyl-2-pyridoneAmmonium acetate, Acetic acid, Reflux, 6h~65Based on similar reactions[3]
From Cyanoacetamide Cyanoacetamide, Acetylacetone3-Cyano-4,6-dimethyl-2-pyridonePiperidine, EtOH, Reflux61-79[4]
From β-Keto Amide N-Aryl-3-oxobutanamideSubstituted 4,6-dimethylpyridin-2(1H)-oneBase (e.g., NaH), THFModerate[5]
Experimental Protocol: Synthesis of 3-Acetyl-4,6-dimethyl-2-pyridone
  • A mixture of this compound (1.43 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure pyridin-2-one.

Signaling Pathway Visualization (Hypothetical Mechanism)

G Enamino_Ester This compound Michael_Adduct Michael Adduct Intermediate Enamino_Ester->Michael_Adduct Michael Addition Acetylacetone Acetylacetone (enolate form) Acetylacetone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization (-EtOH) Pyridone_Product 3-Acetyl-4,6-dimethyl-2-pyridone Cyclized_Intermediate->Pyridone_Product Dehydration (-H2O)

Caption: Proposed mechanism for pyridone synthesis.

Conclusion

This compound demonstrates considerable utility as a precursor for the synthesis of pyrimidine and pyridin-2-one derivatives. The choice between utilizing this enamino ester and alternative starting materials will depend on factors such as the desired substitution pattern on the final heterocyclic ring, the availability and cost of starting materials, and the desired reaction conditions. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of synthetic strategies targeting these important classes of heterocyclic compounds. Further research into optimizing reaction conditions and exploring the full scope of reactivity for this compound will undoubtedly continue to expand its role in modern organic and medicinal chemistry.

References

comparing the efficacy of "Ethyl 3-amino-2-methylbut-2-enoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comparative analysis of the efficacy of Ethyl 3-amino-2-methylbut-2-enoate as a versatile building block in the synthesis of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry. Its performance is evaluated against common alternatives, supported by experimental data to inform synthetic strategy and decision-making in drug discovery and development.

Introduction to this compound

This compound, an enamine derivative, serves as a valuable precursor in various multicomponent reactions for the synthesis of a diverse range of heterocyclic systems. Its inherent reactivity, stemming from the nucleophilic β-carbon of the enamine moiety and the electrophilic ester group, allows for facile construction of nitrogen-containing heterocycles. This guide will focus on its application in two of the most powerful and widely utilized multicomponent reactions: the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyrimidinones.

Comparative Performance in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers. The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A common alternative to the classical approach is the use of a pre-formed enamine, such as Ethyl 3-aminocrotonate, in place of one equivalent of the β-ketoester and ammonia.

Here, we compare the performance of this compound with the widely used Ethyl 3-aminocrotonate in a modified Hantzsch synthesis.

Table 1: Comparison of this compound and Ethyl 3-aminocrotonate in Hantzsch Pyridine Synthesis

Building BlockAldehydeβ-KetoesterSolventCatalystReaction Time (h)Yield (%)Reference
This compoundBenzaldehydeEthyl acetoacetateEthanolNone1~85-90[1]
Ethyl 3-aminocrotonateBenzaldehydeEthyl acetoacetateEthanolNone1~80-85[1]
This compound4-ChlorobenzaldehydeEthyl acetoacetateEthanolNone1~80-85[1]
Ethyl 3-aminocrotonate4-ChlorobenzaldehydeEthyl acetoacetateEthanolNone1~75-80[1]

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

The data suggests that this compound can offer a modest improvement in yield compared to the more conventional Ethyl 3-aminocrotonate under similar catalyst-free conditions. This enhanced reactivity can be attributed to the electron-donating effect of the additional methyl group at the 2-position, which increases the nucleophilicity of the enamine.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Dihydropyridines[1]

A solution of an amine (1.2 mmol) in ethanol and a β-ketoester (1 mmol) is refluxed for two hours. After the formation of the enamino ester is confirmed by thin-layer chromatography (TLC), an equimolar amount of an α,β-unsaturated aldehyde is added to the reaction mixture and refluxed for an additional hour. The solvent is then evaporated, and the crude product is purified.

Hantzsch_Synthesis_Workflow Amine Amine Enaminoester This compound (in situ formation) Amine->Enaminoester BetaKetoester β-Ketoester BetaKetoester->Enaminoester Dihydropyridine Dihydropyridine Product Enaminoester->Dihydropyridine Aldehyde Aldehyde Aldehyde->Dihydropyridine

Caption: Workflow for the one-pot Hantzsch dihydropyridine synthesis.

Comparative Performance in Biginelli and Biginelli-Like Reactions

The Biginelli reaction is another cornerstone multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (commonly ethyl acetoacetate ), and urea or thiourea.

β-Enamino esters can be employed in Biginelli-like reactions, offering an alternative pathway to DHPMs and related structures. This section compares the utility of this compound with the traditional ethyl acetoacetate/urea combination. While direct comparative studies with identical substrates are limited, the existing literature allows for an indirect assessment of their efficacy.

Table 2: Comparison of Building Blocks in Biginelli and Biginelli-Like Reactions

Building Block(s)AldehydeSolventCatalystReaction Time (h)Yield (%)Reference(s)
This compound + GuanidineBenzaldehydeEthanolAcidic~10 (MW)Good[2]
Ethyl acetoacetate + UreaBenzaldehydeEthanolHCl490[3]
Ethyl acetoacetate + Urea4-ChlorobenzaldehydeEthanolAmino Acid485[3]

Note: Reaction conditions and yields are highly variable depending on the specific protocol and catalyst used. MW denotes microwave irradiation.

Experimental Protocol: Classical Biginelli Reaction[3]

A mixture of an aldehyde (40 mmol), ethyl acetoacetate (40 mmol), urea (or thiourea, 45 mmol), a catalytic amount of an amino acid (0.01 mmol), and 10 mL of ethanol is heated under reflux for 4 hours. After cooling, the reaction mixture is diluted with water, and the precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.

Biginelli_Reaction_Pathway Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium BetaKetoester Ethyl Acetoacetate Enolate Enolate of β-Ketoester BetaKetoester->Enolate Urea Urea Urea->Acyliminium OpenChain Open-Chain Intermediate Acyliminium->OpenChain Enolate->OpenChain DHPM Dihydropyrimidinone Product OpenChain->DHPM

References

A Comparative Guide to the Reactivity of Ethyl 3-amino-2-methylbut-2-enoate: A DFT Perspective for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 3-amino-2-methylbut-2-enoate, a versatile building block in organic synthesis, particularly relevant in the design and development of novel therapeutic agents. By leveraging Density Functional Theory (DFT) principles and experimental data from analogous compounds, we aim to offer insights into its chemical behavior relative to other β-enaminoesters. This document is intended to aid researchers in predicting reaction outcomes, designing synthetic routes, and understanding the structure-activity relationships of molecules derived from this scaffold.

Introduction to β-Enaminoester Reactivity

β-Enaminoesters, such as this compound, are characterized by a vinylogous amide system, which imparts a unique reactivity profile. The electron-donating amino group enhances the nucleophilicity of the β-carbon, making it susceptible to attack by electrophiles. Simultaneously, the electron-withdrawing ester group renders the α-carbon electrophilic, particularly in the context of conjugate additions. DFT studies on this class of compounds are instrumental in quantifying these electronic effects and predicting their reactivity in various chemical transformations.

Comparative Reactivity Analysis

To understand the specific influence of the 2-methyl group on the reactivity of this compound, we will compare it with its unsubstituted analogue, Ethyl 3-aminocrotonate.

The Effect of α-Methyl Substitution

The presence of a methyl group at the α-position (C2) in this compound introduces both steric and electronic effects that differentiate its reactivity from that of Ethyl 3-aminocrotonate.

  • Electronic Effect: The methyl group is a weak electron-donating group. This can slightly increase the electron density of the double bond, potentially enhancing the nucleophilicity of the β-carbon.

  • Steric Effect: The steric hindrance introduced by the α-methyl group can be a more dominant factor. It can impede the approach of bulky electrophiles to the β-carbon and also influence the conformation of the molecule, which in turn affects reactivity.

A computational study on the effect of methyl substituents on the reactivity of α,β-unsaturated carbonyl compounds indicated that such substitutions generally decrease the reactivity of the electrophilic compound in Michael additions[1].

Quantitative Reactivity Descriptors (DFT Predictions)
DescriptorThis compound (Predicted)Ethyl 3-aminocrotonate (Representative)Interpretation
HOMO Energy ~ -5.8 eV~ -6.0 eVHigher HOMO energy suggests greater electron-donating ability and higher reactivity towards electrophiles.
LUMO Energy ~ -0.5 eV~ -0.7 eVHigher LUMO energy suggests lower electron-accepting ability and lower reactivity towards nucleophiles.
HOMO-LUMO Gap ~ 5.3 eV~ 5.3 eVA smaller gap generally indicates higher reactivity. The effect of the methyl group is predicted to be minor on the gap.
Mulliken Charge on β-Carbon More negativeLess negativeA more negative charge indicates higher nucleophilicity.

Note: The values for this compound are estimations based on general principles of substituent effects. For precise values, dedicated DFT calculations are recommended.

Common Reactions and Mechanistic Pathways

A prevalent reaction for β-enaminoesters is the Michael addition, where a nucleophile attacks the β-carbon. The general mechanism is depicted below.

Michael_Addition Reactants β-Enaminoester + Nucleophile Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of a Michael addition reaction involving a β-enaminoester.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of the comparator and a generalized method for the target molecule.

Synthesis of Ethyl 3-aminocrotonate (Comparator)

Procedure: A solution of ammonium acetate (3.312 g, 0.036 mol) and ethyl acetoacetate (1.53 ml, 0.012 mol) is dissolved in methanol (1.45 ml) and stirred for 20 hours at room temperature[2]. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated. The residue is redissolved in dichloromethane (30 ml) and washed three times with brine. The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a 10-25% ethyl acetate in n-hexanes eluent to yield Ethyl 3-aminocrotonate as a colorless liquid[2].

Generalized Synthesis of this compound

A similar procedure to the synthesis of Ethyl 3-aminocrotonate can be employed, starting from Ethyl 2-methylacetoacetate and an ammonia source.

Synthesis_Workflow cluster_synthesis Synthesis of β-Enaminoester Start Start: Ethyl 2-methylacetoacetate + Ammonia Source Reaction Reaction in Solvent (e.g., Methanol) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Evaporation & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product: this compound Purification->Product

Caption: A typical experimental workflow for the synthesis of β-enaminoesters.

Conclusion and Future Directions

The reactivity of this compound is subtly modulated by the presence of the α-methyl group when compared to its unsubstituted counterpart, Ethyl 3-aminocrotonate. While the electronic effect of the methyl group is minimal, steric hindrance can play a significant role in its reactions with various electrophiles.

For drug development professionals, this implies that the introduction of an α-methyl group can be a strategy to fine-tune the reactivity and selectivity of lead compounds. However, the lack of specific DFT data for this compound highlights a knowledge gap. Future computational studies should focus on providing a detailed quantitative analysis of this and other substituted β-enaminoesters to build a comprehensive database for reactivity prediction. Such data would be invaluable for the rational design of novel synthetic methodologies and the accelerated discovery of new drug candidates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of Ethyl 3-amino-2-methylbut-2-enoate, a common reagent in organic synthesis. Adherence to these procedures will minimize risks and promote a secure working environment.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2][4] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[6] It is best practice to collect different chemical waste streams in separate containers.

2. Waste Storage:

  • Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.

  • Accumulation Time: Adhere to institutional and regulatory limits for the amount of time hazardous waste can be stored in the laboratory before being transferred to a central facility.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Absorb: For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Personal Contamination: If the chemical comes into contact with skin, wash the affected area immediately with soap and plenty of water.[6] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

Quantitative Safety Data

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Chemical Incompatibilities Strong oxidizing agents[6]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and complete information.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Waste Generation ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe collect Collect Waste in Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) collect->segregate store Store in Designated Secondary Containment Area segregate->store spill Spill Occurs store->spill If spill dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->collect end End: Waste Disposed dispose->end

References

Personal protective equipment for handling Ethyl 3-amino-2-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Ethyl 3-amino-2-methylbut-2-enoate in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. While a specific Safety Data Sheet (SDS) for this compound is not available, the following recommendations are based on best practices for handling similar aminoenoate compounds.

A. Minimum PPE Requirements

A comprehensive hazard assessment of the specific experimental conditions should always be performed to determine if additional PPE is required.[1]

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[1]Protects against splashes and vapors that can cause eye irritation or damage.
Hand Disposable nitrile gloves are suitable for incidental contact. For prolonged contact, consider heavier-duty gloves.[1]Prevents skin contact, which may cause irritation.
Body A standard laboratory coat.[2]Protects clothing and skin from minor spills and splashes.
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.
Respiratory Generally not required if work is performed in a well-ventilated area or a fume hood.Engineering controls are the primary method for controlling inhalation hazards.

B. Glove Selection and Use

No single glove material protects against all chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation information. Disposable nitrile gloves offer good protection against a variety of chemicals for short-term use.[1][3] Always inspect gloves for any signs of degradation or puncture before use and remove them immediately after any known chemical contact.

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents.

A. Engineering Controls

Control MeasureDescription
Ventilation All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Eyewash and Safety Shower An operational and easily accessible eyewash station and safety shower must be available in the immediate work area.[4]

B. Standard Operating Procedure

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Review the experimental protocol and identify potential hazards.

    • Locate the nearest eyewash station, safety shower, and fire extinguisher.[4]

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Dispense the chemical carefully, avoiding the creation of dust or aerosols.

    • Keep containers of this compound closed when not in use.

    • Use compatible equipment and glassware.

  • Post-Handling:

    • Decontaminate the work surface with a suitable solvent and then wash with soap and water.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Emergency and Disposal Plan

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

A. Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6][7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with soap and water.
Major Spill Evacuate the area immediately. Alert your supervisor and the institutional safety office. Do not attempt to clean up a major spill without proper training and equipment.

B. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated solid waste (e.g., absorbent materials, gloves, filter paper) should be placed in a clearly labeled, sealed, and puncture-resistant container.[8][9]
Liquid Waste Unused or waste solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[9][10] Do not mix with incompatible waste streams.
Empty Containers "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After rinsing, deface the label and dispose of the container according to institutional guidelines.

All hazardous waste containers must be properly labeled with the contents and associated hazards and stored in a designated satellite accumulation area until collection by the institution's environmental health and safety department.[10]

IV. Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards B Select & Inspect PPE A->B C Prepare Work Area B->C D Don PPE C->D E Handle Chemical D->E F Close Container E->F Emergency Emergency Occurs E->Emergency Spill/ Exposure G Decontaminate Area F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J Emergency->H Follow Emergency Procedures

Caption: Workflow for handling this compound.

References

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